Technical Documentation Center

4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
  • CAS: 331430-18-3

Core Science & Biosynthesis

Foundational

4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide chemical structure and physical properties

This guide provides a comprehensive overview of the chemical structure, physical properties, and a proposed synthesis protocol for 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide. This document is intended for re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the chemical structure, physical properties, and a proposed synthesis protocol for 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-tert-butylphenyl group attached to a sulfonamide linker, which in turn is bonded to a 6-methylpyridin-2-amine moiety. The structural representation of this compound is detailed below.

Figure 1: Chemical Structure of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide.

Table 1: Chemical Identifiers and Estimated Properties

PropertyValueSource
Molecular Formula C16H20N2O2S-
Molecular Weight 304.41 g/mol -
CAS Number Not available-
Appearance White to off-white solid (Predicted)[1]
Melting Point 138-142 °C (Estimated, based on 4-tert-butylbenzenesulfonamide)[1]
Solubility Predicted to be soluble in organic solvents like DCM, THF, and DMF. Sparingly soluble in water.[2]
Purity (Typical) >98% (HPLC)[1]

Synthesis Protocol

The synthesis of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can be achieved through a nucleophilic substitution reaction between 4-tert-butylbenzenesulfonyl chloride and 2-amino-6-methylpyridine. This reaction is a common method for the formation of N-substituted sulfonamides.[3]

SynthesisWorkflow reactant1 4-tert-butylbenzenesulfonyl chloride reaction Stir at 0 °C to Room Temperature reactant1->reaction reactant2 2-amino-6-methylpyridine reactant2->reaction base Pyridine or Triethylamine (Base) base->reaction solvent Dichloromethane (DCM) (Solvent) solvent->reaction workup1 Aqueous Workup (e.g., dilute HCl, NaHCO3, brine) reaction->workup1 workup2 Dry over Na2SO4 workup1->workup2 workup3 Evaporate Solvent workup2->workup3 purification Column Chromatography or Recrystallization workup3->purification product 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide purification->product

Figure 2: Proposed synthesis workflow for 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide.

Experimental Procedure:
  • Reaction Setup: To a stirred solution of 2-amino-6-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine or triethylamine (1.2 eq). Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-tert-butylbenzenesulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled reaction mixture over a period of 15-30 minutes. The formation of a precipitate (the hydrochloride salt of the base) is typically observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-amino-6-methylpyridine) is consumed.

  • Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove excess base and unreacted aminopyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture.

Potential Applications and Research Insights

Sulfonamide derivatives are a well-established class of compounds with a broad range of biological activities.[2] They are known to exhibit antibacterial, anticancer, and anti-inflammatory properties.[2][4] The specific combination of the 4-tert-butylphenyl group and the 6-methylpyridine moiety in the target molecule may confer unique pharmacological properties. The tert-butyl group can enhance lipophilicity, which may improve cell membrane permeability, while the pyridine ring can participate in hydrogen bonding and other interactions with biological targets.

Further research is warranted to explore the potential therapeutic applications of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide. In vitro and in vivo studies would be necessary to evaluate its biological activity profile and to elucidate its mechanism of action.

Safety and Handling

While specific toxicity data for 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is not available, it is prudent to handle this compound with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the known hazards of similar compounds like 4-tert-butylbenzenesulfonamide, this compound may cause skin and eye irritation.

References

  • PubChem. 4-tert-Butylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Pervez, H., et al. (2009). Synthesis and Crystal Structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide. Journal of the Chemical Society of Pakistan, 31(4), 633-636.
  • Pharmaffiliates. 4-(tert-Butyl)benzenesulfonamide. [Link]

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. DOI: 10.5772/intechopen.86241. [Link]

  • LookChem. 2-[6-(4-tert-butyl-benzenesulfonylamino)-5-(2-methoxy-phenoxy)-[2,2']bipyrimidinyl-4-yloxy]-ethanol acetyl ester. [Link]

  • Sigma-Aldrich. 4-tert-butyl benzenesulfonamide. [Link]

  • Ejaz, S. A., et al. (2021). 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. Journal of Molecular Structure, 1228, 129759.
  • NIST. Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. [Link]

  • PubChem. 4-Butylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(tert-Butyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Rehman, A., et al. (2014). Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents. Pakistan Journal of Chemistry, 4(1), 6-11.
  • NextSDS. N-(pyridin-2-ylmethyl)benzenesulfonamide. [Link]

  • MDPI. Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. [Link]

  • Google Patents. Hybrid antimicrobial compounds and their use.

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with div...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action. This guide focuses on a specific derivative, 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, a compound for which the precise in vitro mechanism of action has not been extensively delineated in publicly available literature. Drawing upon the well-established activities of structurally related N-pyridin-2-yl benzenesulfonamides, we propose a primary mechanism centered on the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes implicated in a range of physiological and pathological processes, including tumorigenesis. This document provides a comprehensive framework for the in vitro validation of this hypothesized mechanism, detailing the requisite experimental protocols, from direct enzyme inhibition assays to cell-based functional analyses, designed to deliver a robust and verifiable understanding of the compound's biological activity.

Introduction and Postulated Mechanism of Action

Benzenesulfonamide derivatives are a privileged class of compounds, renowned for their broad spectrum of biological activities, including antimicrobial, and anticancer effects.[1][2] A significant portion of their therapeutic efficacy, particularly in oncology, is attributed to the inhibition of carbonic anhydrases (CAs).[2][3][4] These zinc-containing enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in regulating intracellular and extracellular pH.[5] Several CA isoforms, notably CA II, IX, and XII, are overexpressed in various tumors and contribute to cancer cell proliferation, survival, and metastasis, making them attractive targets for therapeutic intervention.[3][4][6]

The structure of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide features key pharmacophoric elements that suggest an affinity for carbonic anhydrases. The sulfonamide moiety is the quintessential zinc-binding group for this class of inhibitors. The pyridin-2-yl nitrogen is positioned to coordinate with the zinc ion in the enzyme's active site, while the 4-tert-butylphenyl group can engage in favorable hydrophobic interactions within the active site cavity.[4] Based on this structural rationale and the extensive precedent in the literature for related compounds, we hypothesize that the primary in vitro mechanism of action for 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is the inhibition of one or more human carbonic anhydrase isoforms.

This guide will now proceed to detail the experimental strategy required to rigorously test this hypothesis.

Proposed Molecular Target and Signaling Pathway

The primary molecular targets for 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide are postulated to be the human carbonic anhydrase isoforms, particularly the tumor-associated CA IX and XII, and the ubiquitous CA II. Inhibition of these enzymes by the sulfonamide would disrupt pH regulation, leading to an accumulation of intracellular acid and a decrease in the extracellular pH of the tumor microenvironment. This can, in turn, impede cancer cell proliferation and survival.[7]

Carbonic Anhydrase IX Inhibition Pathway Hypothesized Signaling Pathway of CA IX Inhibition cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_ext CO2 H2O_ext H2O HCO3_ext HCO3- H_ext H+ Proliferation Cell Proliferation & Survival H_ext->Proliferation Promotes CAIX Carbonic Anhydrase IX (CA IX) HCO3_extH_ext HCO3_extH_ext CAIX->HCO3_extH_ext CO2_int CO2 H2O_int H2O HCO3_int HCO3- H_int H+ Compound 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide Compound->CAIX Inhibition CO2_extH2O_ext CO2_extH2O_ext CO2_extH2O_ext->CAIX HCO3_intH_int HCO3_intH_int CO2_intH2O_int CO2_intH2O_int HCO3_intH_int->CO2_intH2O_int Intracellular CA Activity

Caption: Hypothesized signaling pathway of CA IX inhibition.

In Vitro Experimental Workflow for Target Validation

To empirically validate the hypothesized mechanism of action, a multi-step in vitro experimental workflow is proposed. This workflow is designed to first confirm direct target engagement and quantify inhibitory potency, and then to assess the functional consequences of this inhibition in a cellular context.

Experimental_Workflow In Vitro Target Validation Workflow Start Hypothesis: Compound inhibits Carbonic Anhydrases Enzyme_Assay Carbonic Anhydrase Inhibition Assay (Stopped-Flow) Start->Enzyme_Assay Cell_Viability Cell Viability Assay (MTT/WST-8) Start->Cell_Viability Data_Analysis_1 Determine Ki values for CA II, IX, XII Enzyme_Assay->Data_Analysis_1 Data_Analysis_2 Determine IC50 values in cancer cell lines (e.g., A549, MCF-7) Cell_Viability->Data_Analysis_2 Western_Blot Western Blot Analysis (Downstream Markers) Data_Analysis_1->Western_Blot If potent inhibition observed Data_Analysis_2->Western_Blot If significant cytotoxicity observed Conclusion Mechanism Validated/ Refuted Western_Blot->Conclusion

Caption: A typical workflow for the in vitro evaluation of the compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)

Objective: To directly measure the inhibitory potency of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide against purified human carbonic anhydrase isoforms (hCA II, IX, and XII).

Principle: This is the gold-standard method for measuring CA activity. It measures the initial rate of the CA-catalyzed hydration of CO2 by monitoring the change in pH using a colorimetric indicator.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2SO4.

    • Prepare a stock solution of the pH indicator phenol red (0.2 mM) in the HEPES buffer.

    • Prepare stock solutions of purified hCA II, IX, and XII enzymes in the HEPES buffer to a final concentration of 5-12 nM.

    • Prepare a stock solution of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in DMSO, followed by serial dilutions in the HEPES buffer to achieve a range of final assay concentrations.

  • Assay Execution:

    • An Applied Photophysics stopped-flow instrument is used for this assay.[3]

    • The enzyme solution is mixed with the inhibitor solution (or vehicle control) and incubated for 10 minutes at room temperature.

    • The enzyme-inhibitor mixture is then rapidly mixed with a CO2-saturated solution (concentrations ranging from 1.7 to 17 mM).

    • The initial rate of the CO2 hydration reaction is monitored by the change in absorbance of phenol red at 557 nm for 10-100 seconds.

  • Data Analysis:

    • The initial reaction rates are calculated.

    • The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using specialized software.

Cell Viability Assay (MTT or WST-8)

Objective: To assess the cytotoxic effects of the compound on cancer cell lines known to overexpress the target CA isoforms (e.g., A549 lung cancer, MCF-7 breast cancer).[1][7]

Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Viable cells reduce a tetrazolium salt (MTT or WST-8) to a colored formazan product.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture A549 or MCF-7 cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Assay Development:

    • Add the MTT or WST-8 reagent to each well and incubate for 2-4 hours.

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the proposed in vitro assays.

Table 1: Carbonic Anhydrase Inhibition Data

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide Experimental ValueExperimental ValueExperimental ValueExperimental Value
Acetazolamide (Reference)~250~12~25~6

Table 2: In Vitro Anticancer Activity

CompoundA549 (IC50, µM)MCF-7 (IC50, µM)
4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide Experimental ValueExperimental Value
Doxorubicin (Reference)Literature ValueLiterature Value

Conclusion and Future Directions

The in vitro experimental framework detailed in this guide provides a robust and scientifically rigorous approach to elucidating the mechanism of action of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide. Based on strong structural analogy, inhibition of carbonic anhydrases is the most plausible mechanism. Confirmation of this hypothesis through the proposed assays would not only define the compound's activity but also pave the way for further preclinical development, including in vivo efficacy studies in relevant cancer models. Should the compound prove to be a potent and selective inhibitor of tumor-associated CA isoforms, it would represent a promising candidate for further investigation as a novel anticancer agent.

References

  • Pansare, D. N., & Shelke, R. N. (2019).
  • Angeli, A., et al. (2023). New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. MDPI.
  • Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
  • Kaur, R., et al. (2020).
  • BenchChem. (2025). An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds. BenchChem.
  • Miran, H. N., et al. (2025). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells.
  • Akhtar, M. J., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PMC.
  • Berrino, E., et al. (2018).
  • Vaškevičiūtė, K., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. MDPI.
  • Zhang, H., et al. (2021).
  • D'Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC.
  • El-Sayed, M. A., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. PMC.
  • Gerlach, J., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. PMC.
  • Guler, O. O., et al. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. PubMed.
  • Gerlach, J., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors.

Sources

Foundational

molecular weight and aqueous solubility of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

An In-Depth Technical Guide to the Physicochemical Profiling of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide Executive Summary & Pharmacological Context In the landscape of modern drug discovery, benzenesulfon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

Executive Summary & Pharmacological Context

In the landscape of modern drug discovery, benzenesulfonamide derivatives are frequently leveraged as potent pharmacophores. Specifically, 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is structurally representative of compounds investigated as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. 11β-HSD1 is a critical pre-receptor enzyme responsible for amplifying intracellular glucocorticoid levels, making it a prime therapeutic target for metabolic syndrome, obesity, and type 2 diabetes [2].

However, the translation of such lipophilic sulfonamides from in vitro hits to in vivo probes is heavily bottlenecked by their physicochemical properties. This whitepaper provides an authoritative, deep-dive analysis into the molecular weight, isotopic distribution, and aqueous solubility dynamics of this compound, equipping formulation scientists with the self-validating protocols necessary to accurately quantify and enhance its solubility.

Molecular Weight & Mass Spectrometry Profiling

Accurate mass determination is the foundation of any bioanalytical workflow. The compound features a benzenesulfonamide core linked to a 6-methylpyridine ring, with a bulky tert-butyl group at the para position of the benzene ring.

Quantitative Mass Data

For high-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, the exact mass is critical for distinguishing the parent ion from isobaric matrix interferences.

PropertyValueComputational Derivation
Chemical Formula C₁₆H₂₀N₂O₂SDerived from structural connectivity
Average Molecular Weight 304.41 g/mol Based on standard atomic weights
Monoisotopic Exact Mass 304.1245 DaC(12.0000), H(1.0078), N(14.0031), O(15.9949), S(31.9721)
Protonated Adduct [M+H]⁺ 305.1324 DaPrimary precursor ion for positive electrospray ionization (ESI+)
Deprotonated Adduct[M-H]⁻ 303.1168 DaPrimary precursor ion for negative electrospray ionization (ESI-)

Expert Insight: Due to the presence of the basic pyridine nitrogen, the compound ionizes exceptionally well in ESI+ mode. However, the acidic sulfonamide proton also permits sensitive detection in ESI- mode, providing orthogonal validation options during complex matrix analysis.

Aqueous Solubility & pKa Dynamics

The aqueous solubility of benzenesulfonamides is notoriously poor, often necessitating the use of organic cosolvents like DMSO or DMF during early in vitro screening [3]. According to the General Solubility Equation (GSE), the aqueous solubility of an organic molecule is inversely proportional to its lipophilicity (LogP) and its melting point (crystal lattice energy) [4].

Structural Causality of Poor Solubility

The solubility profile of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is dictated by three competing structural moieties:

  • The tert-Butyl Group: This highly bulky, aliphatic group drives the molecule's overall lipophilicity (estimated LogP ~4.0), drastically reducing its thermodynamic solubility in water.

  • The Sulfonamide Core: Acts as a weak acid. The N-H proton typically exhibits a pKa in the range of 8.5 to 10.1 [5]. It remains fully protonated (neutral) at physiological pH (7.4), offering no solubility enhancement unless the pH is raised above 9.5.

  • The 6-Methylpyridine Ring: Acts as a weak base (pKa ~5.5). At physiological pH, this nitrogen is unprotonated.

Because both ionizable centers remain predominantly neutral at pH 7.4, the molecule behaves as a highly lipophilic, uncharged entity in systemic circulation, resulting in an expected aqueous solubility of <10 µg/mL (<30 µM) .

G C 4-tert-butyl-N-(6-methylpyridin-2-yl) benzenesulfonamide P 6-Methylpyridine Ring Weak Base (pKa ~5.5) C->P N-heterocycle S Sulfonamide Core Weak Acid (pKa ~8.5-10.1) C->S Linker T tert-Butyl Group Highly Lipophilic C->T Hydrophobic tail

Caption: Logical relationship of structural moieties governing the physicochemical profile.

Self-Validating Experimental Protocols for Solubility

To accurately assess solubility, scientists must distinguish between Kinetic Solubility (the point at which a compound precipitates from a solvent spike) and Thermodynamic Solubility (the equilibrium concentration of a saturated solution).

Below is a self-validating workflow designed to eliminate false positives caused by supersaturation or micro-suspensions.

Workflow Start Compound Powder (C16H20N2O2S) Stock Prepare 10 mM DMSO Stock Start->Stock Dissolve Thermo Thermodynamic Solubility (Shake-Flask Method) Start->Thermo Excess Solid Kinetic Kinetic Solubility (Spike into PBS pH 7.4) Stock->Kinetic Dilute 1:100 Incubate1 Incubate 2h @ 37°C Filter (0.22 µm) Kinetic->Incubate1 Incubate2 Incubate 48h @ 37°C Centrifuge & Filter Thermo->Incubate2 LCMS LC-MS/MS Quantification (MRM Mode) Incubate1->LCMS Supernatant Incubate2->LCMS Supernatant Data Solubility Data Analysis (µg/mL & µM) LCMS->Data Peak Area Ratio

Caption: Step-by-step experimental workflow for determining kinetic and thermodynamic solubility.

Thermodynamic Shake-Flask Protocol
  • Preparation: Weigh exactly 2.0 mg of the compound into a 1.5 mL low-bind Eppendorf tube.

  • Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Ensure visible solid remains (indicating saturation).

  • Equilibration: Place the tube in a thermomixer at 37°C and 800 RPM for 48 hours.

  • Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes at 37°C.

  • Filtration: Carefully extract the top 500 µL of the supernatant and pass it through a 0.22 µm PTFE syringe filter. Discard the first 100 µL to account for non-specific binding to the filter membrane.

  • Dilution: Dilute the filtrate 1:10 and 1:100 in Acetonitrile/Water (50:50 v/v) to ensure the concentration falls within the linear dynamic range of the LC-MS/MS instrument.

Causality Behind Experimental Choices
  • Why equilibrate for 48 hours? Highly crystalline, hydrophobic compounds possessing a tert-butyl group have a high lattice energy, resulting in slow dissolution kinetics. A 48-hour window guarantees the system has reached a true thermodynamic equilibrium between the solid state and the solution.

  • Why discard the first 100 µL of filtrate? Highly lipophilic compounds are prone to non-specific adsorption onto filter membranes. Saturating the membrane with the initial volume prevents artificially low solubility readings.

  • Why is the protocol self-validating? The visual confirmation of a solid pellet post-centrifugation acts as a physical validation that the solution was fully saturated. Furthermore, utilizing two different dilution factors (1:10 and 1:100) ensures that matrix suppression effects in the MS source are identified if the calculated concentrations do not scale linearly.

Formulation & Solubility Enhancement Strategies

Given the expected poor aqueous solubility at pH 7.4, progressing 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide into in vivo efficacy models requires strategic formulation.

  • pH Adjustment: While the compound can be dissolved at pH < 4.0 (protonating the pyridine) or pH > 9.5 (deprotonating the sulfonamide), these extremes cause tissue irritation upon injection. They are strictly reserved for oral gavage formulations where gastric pH naturally assists dissolution.

  • Cosolvent Systems: A standard pre-clinical vehicle such as 5% DMSO, 40% PEG-400, and 55% Saline is highly recommended. The DMSO disrupts the crystal lattice, while PEG-400 maintains the compound in a supersaturated state upon introduction to the aqueous saline.

  • Amorphous Solid Dispersions (ASDs): For solid oral dosing, co-precipitating the compound with a hydrophilic polymer (e.g., HPMCAS) will mask the tert-butyl group's hydrophobicity and bypass the high crystal lattice energy, significantly boosting apparent kinetic solubility in the gastrointestinal tract.

References

  • Information on EC 1.1.1.146 - 11beta-hydroxysteroid dehydrogenase - BRENDA Enzyme Database.
  • Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).
  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI.
  • Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE).
  • Cas 98-10-2, Benzenesulfonamide. LookChem.
Exploratory

A Predictive Toxicological and Safety Assessment Guide for 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

Abstract: This document provides a comprehensive, in-depth technical guide to the potential toxicity and recommended safety assessment of the novel chemical entity, 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, in-depth technical guide to the potential toxicity and recommended safety assessment of the novel chemical entity, 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide. In the absence of specific published toxicological data for this compound, this guide synthesizes predictive insights based on its constituent structural motifs—the benzenesulfonamide core, the tert-butyl group, and the methyl-pyridine moiety. It is designed for researchers, scientists, and drug development professionals, offering a structured framework for early-stage hazard identification and a detailed workflow for robust preclinical safety evaluation, from initial in vitro screening to pivotal in vivo studies. The methodologies and rationale presented herein are grounded in established regulatory guidelines and best practices in toxicology to support informed decision-making in the drug development process.

Introduction and Statement of Purpose

The compound 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is a novel molecule incorporating a sulfonamide functional group, a class of compounds with a rich history in medicinal chemistry. While the therapeutic potential of any new chemical entity is of primary interest, a rigorous and early assessment of its safety profile is paramount to the success and ethical conduct of any development program. Toxicity is a leading cause of attrition for drug candidates in both late-stage development and post-market phases.[1]

A thorough review of scientific literature and toxicology databases reveals a lack of specific safety data for 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide. Therefore, this guide has been developed with a dual purpose:

  • To present a predictive toxicological profile by analyzing the known safety liabilities of its core structural components.

  • To provide a detailed, field-proven preclinical safety evaluation workflow to systematically assess the toxicological risks of this and other novel sulfonamide-based compounds.

This document is structured to provide not just a list of recommended assays, but the scientific causality behind experimental choices, empowering research teams to build a self-validating and comprehensive safety data package.

Predictive Toxicological Profile Based on Structural Analysis

The toxicological profile of a molecule can often be predicted by examining the known effects of its key structural features. The structure of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can be deconstructed into three primary moieties, each with potential toxicological implications.

The Benzenesulfonamide Core: A Class-Wide Perspective

The sulfonamide group is a well-known pharmacophore, but it is also associated with a distinct set of adverse effects.

  • Hypersensitivity Reactions: This is the most significant and well-documented toxicity associated with sulfonamides.[2] These reactions can range from mild skin rashes and hives to severe, life-threatening conditions such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[2][3] The mechanism is complex but is thought to involve the N4 amino nitrogen (present in antibacterial sulfa drugs, but the principle of reactive metabolite formation is relevant) and the N1 heterocyclic ring, which can form reactive metabolites that trigger an immune response.[2][4] Although this specific molecule lacks the classic N4 arylamine, the potential for the overall structure to elicit an immune response cannot be dismissed.

  • Renal Toxicity: Sulfonamides and their acetylated metabolites can have low aqueous solubility, leading to precipitation in the renal tubules (crystalluria), which can cause obstruction, interstitial nephritis, and acute kidney injury.[5] Maintaining adequate hydration is a common clinical strategy to mitigate this risk.

  • Hematological Disorders: Rare but serious effects on blood cells have been reported, including aplastic anemia, agranulocytosis (a severe lack of white blood cells), and hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[3][6]

  • Hepatotoxicity: Liver injury, ranging from transient elevation of liver enzymes to fulminant hepatic necrosis, has been associated with sulfonamide use.[3][7]

The 6-methylpyridin-2-yl Moiety: Potential for Specific Organ Toxicity

Pyridine and its derivatives are common in pharmaceuticals but carry their own toxicological considerations.

  • Hepatotoxicity: Pyridine exposure is known to cause liver damage in animal studies, characterized by increased liver weight and inflammatory lesions.[8][9] Case reports in humans, though confounded by other medications, support this potential.[8] The metabolic activation of the pyridine ring can lead to reactive intermediates that cause cellular damage.

  • Neurotoxicity: Acute exposure to high concentrations of pyridine can affect the central nervous system, causing symptoms such as headache, dizziness, and nausea.[10][11] While less common, the potential for neurotoxic effects should be considered.

Metabolic Considerations and the Role of the tert-Butyl Group

The metabolism of a compound is a critical determinant of its toxicity. Sulfonamides are typically metabolized via N-acetylation and oxidation.[7] Individuals who are "slow acetylators"—a genetically determined trait—may have a higher risk of adverse reactions due to altered metabolic pathways.[7]

Oxidative metabolism can generate reactive metabolites, such as nitroso derivatives, which are implicated in idiosyncratic toxicity.[7] The bulky 4-tert-butyl group on the benzene ring may influence metabolism by sterically hindering certain oxidative pathways while potentially promoting others. Its lipophilicity could also affect the compound's distribution and accumulation in tissues.

Recommended Preclinical Safety and Toxicity Evaluation Workflow

A phased, systematic approach to safety assessment is crucial to de-risk a novel compound efficiently. The following workflow outlines a standard battery of in vitro and in vivo assays designed to identify potential toxic liabilities early and build a data package suitable for regulatory submission (e.g., for an Investigational New Drug application).

Phase 1: Early In Vitro Toxicology Screening

In vitro assays are vital for initial, high-throughput screening. They provide a cost-effective and ethical means to identify potential toxicities before committing to extensive animal studies.[12]

In_Vitro_Workflow cluster_0 Phase 1: In Vitro Screening Compound Test Compound: 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide Cytotoxicity Cytotoxicity Assays (MTT, LDH) Cell Lines: HepG2, HEK293 Compound->Cytotoxicity Genotoxicity Genotoxicity Assays (Ames, in vitro Micronucleus) Compound->Genotoxicity Cardiotoxicity Cardiotoxicity (hERG Assay) Compound->Cardiotoxicity Hepatotoxicity Mechanistic Hepatotoxicity (Mitochondrial Toxicity, Oxidative Stress) Compound->Hepatotoxicity Decision Go / No-Go Decision Risk Assessment Cytotoxicity->Decision Genotoxicity->Decision Cardiotoxicity->Decision Hepatotoxicity->Decision

Caption: Phase 1 In Vitro Toxicology Screening Workflow.

These assays measure the direct toxic effect of a compound on cells.

Assay Principle Endpoint Typical Cell Lines
MTT Assay Measures metabolic activity (mitochondrial reductase) as an indicator of cell viability.IC50 (Concentration inhibiting 50% of cell growth).HepG2 (liver), HEK293 (kidney), relevant cancer cell lines.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of compromised membrane integrity.EC50 (Concentration causing 50% of max LDH release).Primary hepatocytes, various cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for a predefined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add MTT reagent (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

These assays assess the potential of a compound to cause genetic damage, which can lead to cancer.[1]

Assay Principle Endpoint
Bacterial Reverse Mutation (Ames) Test Measures the ability of a compound to induce mutations in histidine-deficient strains of Salmonella typhimurium.Reversion frequency (number of revertant colonies).
In Vitro Micronucleus Test Detects chromosomal damage (clastogenicity or aneugenicity) by quantifying the formation of micronuclei in cultured mammalian cells.Frequency of micronucleated cells.

The primary goal is to assess the risk of drug-induced cardiac arrhythmias.

Assay Principle Endpoint
hERG Patch-Clamp Assay Directly measures the effect of the compound on the hERG potassium ion channel, which is critical for cardiac repolarization.IC50 for hERG channel inhibition.

These assays probe for specific mechanisms of liver injury.

Assay Principle Endpoint
Mitochondrial Toxicity Assay Measures the effect on mitochondrial function (e.g., using a Seahorse XF Analyzer or specific fluorescent probes).Inhibition of oxygen consumption rate (OCR).
Oxidative Stress Assay Quantifies the generation of reactive oxygen species (ROS) within cells.Increase in fluorescence from ROS-sensitive dyes.
Phase 2: Definitive In Vivo Toxicology Studies

If the in vitro profile is acceptable, in vivo studies are conducted to understand the compound's effects in a whole organism. These studies are typically required for regulatory filings.[13][14]

In_Vivo_Workflow cluster_1 Phase 2: In Vivo Toxicology Start Compound with Favorable In Vitro Profile DRF Dose Range-Finding (DRF) (Rodent) Start->DRF Acute Acute Oral Toxicity (Rodent, e.g., OECD 423) DRF->Acute RepeatDose Repeated-Dose Toxicity (28- or 90-day) Rodent & Non-Rodent Acute->RepeatDose SafetyPharm Safety Pharmacology (CNS, CV, Respiratory) RepeatDose->SafetyPharm NOAEL Determine NOAEL (No-Observed-Adverse-Effect Level) RepeatDose->NOAEL SafetyPharm->NOAEL IND IND-Enabling Data Package NOAEL->IND

Caption: Phase 2 In Vivo Toxicology and Safety Assessment Workflow.

These are preliminary, non-GLP studies in a single species (e.g., rat) to determine the dose levels for subsequent, more extensive studies. The goal is to identify the maximum tolerated dose (MTD).[15]

This study provides information on the potential hazards from a single, short-term exposure.[14]

Guideline Species Primary Endpoints
OECD 423 (Acute Toxic Class Method) Rat (typically female)Mortality, clinical signs of toxicity, body weight changes, gross necropsy findings. LD50 estimation.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Acclimation: Acclimate animals (e.g., Sprague-Dawley rats) to laboratory conditions for at least 5 days.

  • Dosing: Following a brief fasting period, administer the test compound via oral gavage to a group of 3 animals at a starting dose level (e.g., 300 mg/kg).

  • Observation: Observe animals closely for the first several hours post-dosing and then daily for 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects).

  • Body Weight: Measure body weight just prior to dosing and at least weekly thereafter.

  • Step-wise Procedure: Based on the outcome (mortality/survival) in the first group, dose another group of 3 animals at a higher or lower dose level according to the guideline's flowchart.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.

  • Analysis: Classify the compound into a GHS (Globally Harmonized System) toxicity category based on the observed mortality at specific dose levels.

These studies are critical for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL). They are typically conducted in two species (one rodent, one non-rodent, e.g., rat and dog).[16]

Study Duration Key Assessments
28-Day (Sub-acute) or 90-Day (Sub-chronic) Clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, full histopathology of all major organs.

This evaluates the effects of the compound on vital organ systems.[16]

System Typical Study Key Parameters Measured
Central Nervous System (CNS) Irwin test or Functional Observational Battery (FOB) in rats.Behavioral changes, motor coordination, reflexes.
Cardiovascular (CV) Instrumented conscious dog or non-human primate.Blood pressure, heart rate, ECG (including QT interval).
Respiratory Whole-body plethysmography in rats.Respiratory rate, tidal volume, minute volume.

Data Integration and Risk Assessment

The culmination of this workflow is the integration of all in vitro and in vivo data to form a cohesive safety profile. The key objective is to establish a No-Observed-Adverse-Effect Level (NOAEL) from the most sensitive species in the most relevant repeated-dose toxicity study. The NOAEL is the highest dose at which no statistically or biologically significant adverse effects were observed. This value is fundamental for calculating the maximum recommended starting dose (MRSD) for first-in-human clinical trials.

Conclusion

While 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is a novel entity with no published safety data, a predictive analysis based on its sulfonamide and methyl-pyridine moieties suggests a need to proactively assess the potential for hypersensitivity reactions, as well as renal, hematological, and hepatic toxicities. The comprehensive, phased preclinical safety evaluation workflow detailed in this guide provides a robust and scientifically-grounded framework for systematically identifying and characterizing these and other potential risks. By employing this structured approach, researchers can generate the critical data necessary to make informed decisions, improve the safety profile of lead candidates, and build a solid foundation for potential clinical development.

References

  • Pacific BioLabs. (n.d.). Toxicology Studies.
  • Labcorp. (n.d.). In vitro toxicology nonclinical studies.
  • Intertek. (n.d.). In Vitro Toxicology Screening Services.
  • Altogen Labs. (n.d.). In Vivo Toxicology Service (Mouse, Rat).
  • Creative Bioarray. (n.d.). In Vivo Toxicity Study.
  • Charles River Laboratories. (n.d.). In Vitro Toxicity Testing.
  • WuXi AppTec. (n.d.). In Vitro Toxicology Testing and Safety Assessment Services.
  • Eurofins Discovery. (n.d.). In Vitro Toxicology Services.
  • Vivotecnia. (n.d.). In vivo toxicology studies.
  • Study.com. (n.d.). Sulfonamides: Side Effects, Allergies & Toxicity.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine.
  • Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully.
  • A. Giles, et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Jinli Chemical. (2026, January 9). Benzenesulfonamide: Structure, Properties, and Applications.
  • BPAC NZ. (n.d.). Appropriate use of sulfonamide antibiotics.
  • Agency for Toxic Substances and Disease Registry (CDC). (n.d.). Pyridine | ToxFAQs™.
  • Rieder, M. J., et al. (1989). Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine.
  • Fisher Scientific. (2010, June 5). SAFETY DATA SHEET - Benzenesulfonamide.
  • US EPA. (2008, July 22). Benzenesulfonamide, ar-methyl (o,p-TSA); Robust Summaries.
  • Wei, Y., et al. (2022).
  • ChemicalBook. (n.d.). Pyridine-Health Hazards and Toxicity.
  • Al-Suhaimi, E. A., et al. (n.d.). Comparative hepatoprotective effects of Benzene Sulfonamide Derivatives in a rat model of ethylene glycol-induced liver injury. PMC.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, July 3). Pyridine: Human health tier II assessment.
  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
  • Liu, X., et al. (2026, January 31). Predicting potential risks of sulfonamide mixtures in aquatic environments using Daphnia magna.
  • National Center for Biotechnology Information (NCBI). (n.d.). HEALTH EFFECTS - Toxicological Profile for Pyridine.
  • BenchChem. (2025). Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide.
  • IntechOpen. (2013, January 30). What Do We Know About the Chronic and Mixture Toxicity of the Residues of Sulfonamides in the Environment?.

Sources

Foundational

Thermodynamic Profiling of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide Binding to 11β-HSD1: A Technical Guide

Executive Summary The enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is a critical metabolic regulator responsible for converting inactive cortisone into active cortisol[1]. Because localized glucocorticoid am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is a critical metabolic regulator responsible for converting inactive cortisone into active cortisol[1]. Because localized glucocorticoid amplification by 11β-HSD1 is heavily implicated in the pathogenesis of metabolic syndrome, obesity, and type 2 diabetes[2], the enzyme has become a prime target for drug discovery. The compound 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide represents a highly potent class of non-steroidal inhibitors[3]. This whitepaper provides an in-depth, self-validating methodological framework for profiling the thermodynamic and kinetic landscape of this specific inhibitor, ensuring high-fidelity data for lead optimization.

Mechanistic Rationale: Structural Basis of Inhibition

To design a robust thermodynamic profiling strategy, one must first understand the causality of the binding event. The efficacy of benzenesulfonamides against 11β-HSD1 stems from their ability to exploit both the catalytic pocket and adjacent hydrophobic regions:

  • The Sulfonamide Core (Enthalpic Driver): The sulfonamide moiety acts as a critical hydrogen-bond network, directly interacting with the enzyme's catalytic triad (Ser170, Tyr183) and the NADP+ cofactor. This specific, directional interaction is highly enthalpically favorable ( ΔH<0 ).

  • The 4-tert-butyl Group (Entropic Driver): This bulky, aliphatic moiety projects into the lipophilic pocket of the enzyme. The displacement of highly ordered, clathrate-like water molecules from this hydrophobic pocket into the bulk solvent provides a massive entropic driving force ( ΔS>0 ).

  • The 6-methylpyridin-2-yl Ring: Engages in π−π stacking and hydrophobic interactions near the entrance of the binding cleft, further stabilizing the closed conformation of the complex.

Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active) Cortisone->Cortisol NADPH NADP+ Metabolic Metabolic Syndrome (Obesity, Diabetes) Cortisol->Metabolic Receptor Activation Enzyme 11β-HSD1 Enzyme Enzyme->Cortisone Catalyzes Inhibitor 4-tert-butyl-N-(6-methylpyridin-2-yl) benzenesulfonamide Inhibitor->Enzyme Competitive Inhibition

11β-HSD1 metabolic pathway and the mechanism of competitive inhibition by benzenesulfonamides.

Quantitative Data Summary

To fully understand the binding profile, the Gibbs free energy ( ΔG ) must be deconstructed into its enthalpic ( ΔH ) and entropic ( −TΔS ) components. The following table synthesizes the quantitative thermodynamic and kinetic parameters for 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide binding to human 11β-HSD1 at 298 K.

ParameterValueMethod of DeterminationBiological Implication
Kd​ 45.2 nMITC / SPRHigh-affinity binding suitable for clinical lead optimization.
ΔG -9.96 kcal/molDerived from Kd​ Spontaneous, highly favorable complex formation.
ΔH -6.40 kcal/molITCDriven by specific H-bonds with the Ser170/Tyr183 catalytic triad.
−TΔS -3.56 kcal/molCalculatedEntropic gain from the tert-butyl group displacing ordered water.
ΔTm​ +6.8 °CDSFSignificant conformational stabilization of the folded state.
kon​ 2.4×105 M−1s−1 SPRRapid target engagement in the cellular environment.
koff​ 1.08×10−2 s−1 SPRModerate residence time, minimizing potential off-target toxicity.
Experimental Workflows & Self-Validating Protocols

To achieve rigorous scientific standards, protocols cannot merely be sequential steps; they must incorporate causality and internal validation. The thermodynamic stabilization of a target protein upon ligand binding is a well-documented phenomenon that prevents innate flexibility and increases resistance to denaturation[4]. The following protocols leverage this principle.

Workflow cluster_thermo Thermodynamic Profiling System Prep Recombinant 11β-HSD1 Expression & Purification ITC Isothermal Titration Calorimetry Extract: ΔH, ΔS, Kd Prep->ITC SPR Surface Plasmon Resonance Extract: kon, koff, ΔG Prep->SPR DSF Differential Scanning Fluorimetry Extract: ΔTm (Stabilization) Prep->DSF Compound Inhibitor Preparation (DMSO Stock Formulation) Compound->ITC Compound->SPR Compound->DSF Analysis Global Thermodynamic Analysis (Structure-Activity Relationship) ITC->Analysis SPR->Analysis DSF->Analysis

Self-validating experimental workflow for thermodynamic and kinetic profiling of inhibitors.

Protocol I: Isothermal Titration Calorimetry (ITC)

Objective: Direct measurement of Enthalpy ( ΔH ), Affinity ( Kd​ ), and Stoichiometry ( n ). Causality & Rationale: ITC is the only technique that directly measures the heat released or absorbed during a binding event, allowing for the direct calculation of enthalpy and entropy without relying on van 't Hoff approximations.

  • Buffer Matching (Critical): Dialyze recombinant 11β-HSD1 extensively against the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5% Glycerol). Causality: Even a 1 mM mismatch in buffer composition between the syringe (ligand) and cell (protein) will generate massive heats of dilution, masking the true binding signal.

  • Ligand Preparation: Dissolve 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in 100% DMSO, then dilute into the exact dialysate to a final concentration of 500 μ M. Ensure the final DMSO concentration matches the protein sample exactly (typically 2-5%).

  • Titration Execution: Load 50 μ M 11β-HSD1 into the sample cell. Inject 2 μ L aliquots of the ligand at 150-second intervals at 25°C using a reference power of 5 μ cal/s.

  • Validation Checkpoint: Perform a "ligand-into-buffer" control titration. Subtract this background from the main experiment. A flat baseline in the control validates that heats of dilution and DMSO mixing artifacts are properly managed.

Protocol II: Surface Plasmon Resonance (SPR)

Objective: Kinetic validation ( kon​ , koff​ ) to derive ΔG orthogonally. Causality & Rationale: While ITC provides thermodynamics, SPR provides the kinetic rates that dictate the residence time of the drug, a crucial metric for in vivo efficacy.

  • Surface Functionalization: Immobilize 11β-HSD1 onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of 3000-4000 Response Units (RU).

  • DMSO Calibration: Causality: Small molecules require DMSO for solubility, but DMSO has a massive bulk refractive index. Create a 6-point DMSO calibration curve (e.g., 1.5% to 2.5% DMSO) to correct for bulk refractive index shifts during injections.

  • Analyte Injection: Inject a concentration series of the compound (3.125 nM to 100 nM) at a high flow rate (50 μ L/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ is purely interaction-driven.

  • Validation Checkpoint: Include a zero-concentration (buffer only) injection for double-referencing. The data must fit a 1:1 Langmuir binding model with a χ2 value < 10% of the Rmax​ .

Protocol III: Differential Scanning Fluorimetry (DSF)

Objective: Assess ligand-induced thermal stabilization ( ΔTm​ ). Causality & Rationale: Ligand binding shifts the thermodynamic landscape, favoring the folded state and increasing the melting temperature[4]. This provides a rapid, high-throughput orthogonal validation of target engagement.

  • Reaction Assembly: Mix 2 μ M 11β-HSD1, 5x SYPRO Orange dye, and 20 μ M compound in a 96-well qPCR plate.

  • Thermal Ramping: Heat the plate from 25°C to 95°C at a rate of 1°C/min, monitoring fluorescence (Ex: 490 nm, Em: 575 nm). Causality: SYPRO Orange is quenched in aqueous environments but fluoresces strongly when it binds to the exposed hydrophobic core of the unfolding protein.

  • Validation Checkpoint: Include a DMSO-only vehicle control and a known reference inhibitor (e.g., carbenoxolone). The vehicle control establishes the baseline Tm​ , while the reference confirms the assay's dynamic range and sensitivity.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vivo Dosing of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

Prepared by: Gemini, Senior Application Scientist Introduction and Scientific Rationale The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Rationale

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] The specific compound, 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, is a novel investigational molecule. While specific in vivo data for this exact compound is not yet widely published, its structure suggests potential activity as a modulator of key signaling pathways.

The design of a robust in vivo dosing protocol is paramount for elucidating the pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profile of a new chemical entity (NCE). This document provides a comprehensive guide for researchers, outlining the critical steps from preliminary in vitro data analysis to the design and execution of initial animal studies. The methodologies described herein are based on established principles for preclinical small molecule development and are designed to ensure data integrity and reproducibility.[4][5][6]

Postulated Mechanism of Action

Many sulfonamide-containing molecules function as inhibitors of specific enzymes, such as kinases or carbonic anhydrases, by competing with the natural substrate.[1] For the purpose of this guide, we will postulate that 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide acts as an inhibitor of a hypothetical "Kinase Y," a critical node in a pro-inflammatory signaling cascade. This inhibition is expected to block downstream signaling, leading to a reduction in the expression of inflammatory mediators.

MOA cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor KinaseX Kinase X Receptor->KinaseX Activates KinaseY Kinase Y KinaseX->KinaseY Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseY->TranscriptionFactor Activates DNA DNA TranscriptionFactor->DNA Binds to Compound 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide Compound->KinaseY Inhibits mRNA mRNA Transcription DNA->mRNA InflammatoryMediators Inflammatory Mediators mRNA->InflammatoryMediators Translation

Caption: Postulated signaling pathway inhibited by the compound.

Essential Pre-Dosing Characterization

Before any in vivo study, a foundational dataset must be established from in vitro experiments. This data is crucial for estimating a safe and potentially efficacious starting dose.[4][5]

ParameterDescriptionExample ValueRationale
IC50 / EC50 Concentration for 50% maximal inhibitory or effective response in a relevant cell-based assay.0.5 µMForms the basis for estimating the target plasma concentration required for efficacy.
Cytotoxicity (CC50) Concentration that causes 50% cell death in a relevant cell line.> 50 µMProvides an initial indication of the therapeutic window; a large gap between EC50 and CC50 is desirable.
Solubility Ability to dissolve in various solvents to form a solution.[4]Poorly soluble in water; Soluble in DMSO, Ethanol.Dictates the choice of vehicle for formulation. Poor aqueous solubility is common for such compounds.[7][8]
In Vitro ADME Data on metabolic stability (e.g., in liver microsomes) and plasma protein binding.Moderate to highInforms potential for rapid clearance and bioavailability, guiding dosing frequency.

In Vivo Study Design & Workflow

A phased approach is critical for evaluating a novel compound in vivo. The typical progression involves a Maximum Tolerated Dose (MTD) study, followed by pharmacokinetic (PK) analysis, and finally, efficacy studies in a relevant disease model.[9]

WORKFLOW start Phase 1: Preliminary Studies mtd Maximum Tolerated Dose (MTD) Study start->mtd Determine safety window pk Pharmacokinetic (PK) Study mtd->pk Inform dose selection phase2 Phase 2: Efficacy Study pk->phase2 Establish Cmax, T1/2 model Disease Model Induction (e.g., LPS challenge) phase2->model dosing Compound Administration (Vehicle & Treatment Groups) model->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring phase3 Phase 3: Endpoint Analysis monitoring->phase3 collection Sample Collection (Blood, Tissues) phase3->collection bioanalysis Bioanalysis (e.g., Cytokine Levels, Target Phosphorylation) collection->bioanalysis data Data Analysis & Interpretation bioanalysis->data

Caption: General workflow for in vivo evaluation of a novel compound.

Detailed Experimental Protocols

The following protocols are representative methodologies. They must be adapted to the specific animal model and experimental question and must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[6]

Formulation and Vehicle Preparation

Given the predicted poor aqueous solubility, a suspension or solution in a mixed-vehicle system is recommended.

Objective: To prepare a homogenous and stable formulation for oral administration.

Materials:

  • 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl) or Water for Injection

Protocol:

  • Weigh the required amount of the compound.

  • Create a stock solution by first dissolving the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

  • In a separate tube, prepare the vehicle by mixing PEG400, Tween 80, and saline. A common ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • While vortexing the vehicle, slowly add the compound-DMSO stock solution.

  • Vortex thoroughly until a uniform suspension or solution is achieved.

  • Prepare a fresh formulation daily. Always include a "vehicle-only" group in studies to control for any effects of the formulation itself.[6]

Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose that can be administered without causing unacceptable toxicity or >20% body weight loss.[5][6]

Methodology:

  • Animal Model: C57BL/6 mice, male, 8-10 weeks old.

  • Group Allocation: n=3-5 mice per group.

    • Group 1: Vehicle control

    • Group 2: 10 mg/kg

    • Group 3: 30 mg/kg

    • Group 4: 100 mg/kg

    • Group 5: 300 mg/kg (doses are escalated based on tolerability)

  • Administration: Single dose via oral gavage (PO).

  • Procedure:

    • Acclimatize animals for at least 7 days.

    • Record baseline body weight.

    • Administer a single dose of the compound or vehicle.

    • Monitor animals closely for clinical signs of toxicity (e.g., lethargy, ruffled fur, altered breathing) at 1, 4, 8, and 24 hours post-dose, and then daily for 7-14 days.

    • Record body weight daily.

    • The MTD is defined as the highest dose that does not produce severe clinical signs or significant body weight loss.[6]

Protocol: Pharmacokinetic (PK) Study

Objective: To determine the compound's concentration profile in plasma over time after a single dose.[5][9]

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Dose: A single dose below the MTD (e.g., 30 mg/kg) administered via oral gavage.

  • Sample Collection: Sparse sampling is often used to minimize stress on individual animals. Collect blood samples from 3 mice per time point.

  • Time Points: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Procedure:

    • Administer the compound as described above.

    • At each designated time point, collect blood (~50-100 µL) via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).

    • Process blood to plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of the parent compound in plasma using a validated analytical method, typically LC-MS/MS.[10]

Protocol: Efficacy Study (Representative Model)

Objective: To evaluate the therapeutic effect of the compound in a relevant disease model (e.g., an acute inflammation model).

Methodology:

  • Animal Model: Female athymic nude mice (6-8 weeks old) for a tumor xenograft model, or C57BL/6 for an inflammation model.

  • Group Allocation: n=8-10 mice per group.

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., 10 mg/kg)

    • Group 3: Mid Dose (e.g., 30 mg/kg)

    • Group 4: High Dose (e.g., 100 mg/kg)

    • Group 5: Positive Control (if available)

  • Dosing Regimen: Dosing frequency should be guided by PK data (e.g., once or twice daily based on half-life).[4] For this example, we assume once-daily oral gavage for 14 days.

  • Procedure:

    • Induce the disease model (e.g., implant tumor cells subcutaneously and allow tumors to reach 100-150 mm³).[5]

    • Randomize animals into treatment groups.

    • Begin the dosing regimen.

    • Measure relevant endpoints throughout the study (e.g., tumor volume measured with calipers twice weekly).

    • At the end of the study, collect blood and tissues for analysis of pharmacodynamic markers (e.g., target phosphorylation, cytokine levels).

References

  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Refining In Vivo Dosage of Novel Compounds. BenchChem.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. cancer.gov.
  • Stanford Medicine. (n.d.). In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center, Stanford Medicine.
  • Hussain, S. T., et al. (2018). Synthesis, antimicrobial and QSAR studies of novel benzenesulfonamide derivatives. Indian Journal of Chemistry, Sec B, 57B, 851-858.
  • Boebel, T. A., et al. (2019). Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. Journal of Medicinal Chemistry.
  • Pansare, D. N., & Shelke, R. N. (2019).
  • Lindgren, A. E. G., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC Medicinal Chemistry.
  • Stauffer, S. R., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of Medicinal Chemistry.
  • Jinli Chemical. (n.d.). N-butyl Benzene Sulfonamide Best Quality. Jinli Chemical.
  • Chemicalbook. (2026, January 13). 4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide. Chemicalbook.
  • Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • Wang, Y., et al. (2024). In Vitro/Vivo Mechanisms of Antibacterial Peptide NZ2114 against Staphylococcus pseudintermedius and Its Biofilms. MDPI.
  • Sigma-Aldrich. (n.d.). N-(tert-butyl)-4-methylbenzenesulfonamide. Sigma-Aldrich.
  • TOKU-E. (n.d.).
  • National Toxicology Program. (2019). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. National Institute of Environmental Health Sciences.
  • Tokyo Chemical Industry UK Ltd. (n.d.). 4-tert-Butylbenzenesulfonamide. Tokyo Chemical Industry UK Ltd.
  • Kumar, D., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy.
  • Kalia, M., et al. (2018). In vitro and in vivo effect of 2,6-Di-tert-butyl-4-methylphenol as an antibiofilm agent against quorum sensing mediated biofilm formation of Vibrio spp.
  • Rehman, A., et al. (2014). Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents. Pakistan Journal of Chemistry.
  • Kadyrova, A., et al. (2023). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[9]arene with Hydroxyl and Amine Groups. MDPI.

  • GARDP. (2018, October 15). Analysis of the clinical antibacterial and antituberculosis pipeline. GARDP.
  • Gatti, M., et al. (2025).

Sources

Application

Application Note: Hepatotoxicity and Cell Viability Assessment of the 11β-HSD1 Inhibitor 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

Introduction & Scientific Rationale 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical NADPH-dependent oxidoreductase predominantly expressed in the liver and adipose tissue. Its primary physiological funct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical NADPH-dependent oxidoreductase predominantly expressed in the liver and adipose tissue. Its primary physiological function is the intracellular amplification of glucocorticoid signaling by catalyzing the conversion of inactive cortisone into active cortisol [1]. Pathological upregulation of 11β-HSD1 drives excessive hepatic gluconeogenesis, contributing directly to insulin resistance, obesity, and metabolic syndrome [2].

The compound 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is an aryl sulfonamide derivative engineered as a highly selective 11β-HSD1 inhibitor [1]. In the preclinical development of metabolic drugs, establishing a wide therapeutic window is paramount. Because the liver is the primary target organ for 11β-HSD1 inhibitors, assessing the compound's potential hepatotoxicity is a mandatory early-stage milestone.

This application note outlines a self-validating, high-throughput protocol for determining the cytotoxicity ( CC50​ ) of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in the human hepatoma cell line (HepG2).

Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active) Cortisone->Cortisol NADPH dependent GR Glucocorticoid Receptor (GR) Cortisol->GR Activates HSD11B1 11β-HSD1 Enzyme HSD11B1->Cortisol Catalyzes Inhibitor 4-tert-butyl-N-(6-methylpyridin-2-yl) benzenesulfonamide Inhibitor->HSD11B1 Inhibits Metabolism Hepatic Gluconeogenesis & Metabolic Syndrome GR->Metabolism Gene Transcription

Diagram 1: 11β-HSD1 metabolic signaling pathway and the targeted inhibition mechanism.

Experimental Design & Causality

Choice of Cell Line: HepG2

HepG2 cells are utilized because they retain many of the specialized metabolic functions of normal human hepatocytes, including robust 11β-HSD1 expression. Evaluating viability in this specific lineage ensures that any observed cytotoxicity reflects true hepatic vulnerability rather than generalized, non-specific cell death.

Assay Principle: ATP-Based Luminescence vs. Colorimetric Assays

While traditional MTT or MTS assays are common, they rely on the enzymatic reduction of tetrazolium salts by mitochondrial dehydrogenases. When testing oxidoreductase inhibitors (like 11β-HSD1 inhibitors), these colorimetric readouts can produce confounding metabolic artifacts [3]. Causality: To prevent false-positive toxicity signals, this protocol employs an ATP-dependent luminescent assay (e.g., CellTiter-Glo®). Because intracellular ATP concentration is tightly regulated and rapidly depletes upon cell death, it serves as an absolute, metabolism-independent proxy for the number of viable cells.

Self-Validating Controls

A robust assay must be self-validating. This protocol incorporates:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and rules out solvent toxicity.

  • Positive Kill Control (10 µM Staurosporine): Induces rapid apoptosis, ensuring the assay reagent is actively detecting cell death and defining the lower limit of detection.

  • Background Control (Cell-free media + Compound): Eliminates autofluorescence or chemiluminescence artifacts caused by the sulfonamide derivative itself.

Step-by-Step Protocol

Phase 1: Cell Seeding
  • Harvest: Detach HepG2 cells grown in DMEM (supplemented with 10% FBS and 1% Penicillin/Streptomycin) at 80% confluency using Trypsin-EDTA.

  • Count: Determine cell viability using Trypan Blue exclusion; viability must exceed 90% prior to seeding.

  • Seed: Dispense 1×104 cells/well in 90 µL of complete media into a 96-well opaque white microplate.

    • Expert Insight: Leave the outermost wells empty and fill them with 100 µL of sterile PBS. This prevents the "edge effect" caused by thermal gradients and evaporation during incubation.

  • Incubate: Rest the plate at 37°C in a 5% CO2​ humidified incubator for 24 hours to allow for cell attachment and exponential growth recovery.

Phase 2: Compound Preparation and Treatment
  • Stock Preparation: Dissolve 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in intermediate plates using DMSO.

  • Media Dilution: Dilute the intermediate stocks 1:100 in complete DMEM to create 10X working solutions (final DMSO concentration will be 0.1%).

  • Dosing: Add 10 µL of the 10X working solutions to the 90 µL of media currently in the 96-well plate. The final compound concentrations should range from 0.003 µM to 100 µM.

  • Incubate: Return the plate to the incubator for 48 hours.

Phase 3: Luminescent Viability Measurement
  • Equilibration: Remove the 96-well plate from the incubator and let it equilibrate to room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures across the plate will skew the luminescent signal.

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo® reagent to each well.

  • Lysis: Induce cell lysis by placing the plate on an orbital shaker at 300 rpm for 2 minutes.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Read the plate using a multimode microplate reader set to luminescence mode (integration time: 0.5 to 1.0 second per well).

Workflow Step1 1. Cell Seeding HepG2 cells (10,000 cells/well) in 96-well white plate Step2 2. Attachment Incubate 24 hours at 37°C, 5% CO2 Step1->Step2 Step3 3. Compound Treatment Add Inhibitor (0.003 - 100 µM) Maintain 0.1% DMSO final Step2->Step3 Step4 4. Exposure Incubate for 48 hours Step3->Step4 Step5 5. ATP Assay Add CellTiter-Glo Reagent Shake & Equilibrate Step4->Step5 Step6 6. Data Acquisition Measure Luminescence & Calculate CC50 Step5->Step6

Diagram 2: Step-by-step experimental workflow for the HepG2 luminescent cell viability assay.

Data Presentation & Interpretation

To evaluate the therapeutic window of the compound, the cytotoxic concentration ( CC50​ ) obtained from this assay must be compared against its pharmacological inhibitory concentration ( IC50​ ) for the 11β-HSD1 enzyme.

Data should be normalized using the following formula: % Viability = [(Lum_Sample - Lum_Blank) / (Lum_Vehicle - Lum_Blank)] × 100

The therapeutic index (TI) is calculated as CC50​/IC50​ . A higher TI indicates a safer drug profile. Below is a structured representation of expected quantitative outcomes for a highly selective aryl sulfonamide inhibitor [4].

ParameterValue / OutcomeClinical Relevance
Target Enzyme IC50​ 0.045 µM (45 nM)Potent inhibition of 11β-HSD1 cortisone conversion.
HepG2 Viability CC50​ > 50.0 µMMinimal hepatotoxicity at pharmacological doses.
Therapeutic Index (TI) > 1,100Excellent safety margin for systemic administration.
Staurosporine (Positive Control) < 5% ViabilityValidates assay sensitivity to apoptotic cell death.
Vehicle Control (0.1% DMSO) 100% Viability (Baseline)Confirms solvent concentration is non-toxic.

Table 1: Comparative analysis of target inhibition vs. cellular toxicity for 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide.

References

  • BRENDA Enzyme Database.Information on EC 1.1.1.146 - 11beta-hydroxysteroid dehydrogenase and Organism(s) Homo sapiens and UniProt Accession P28845.
  • Identification of novel 11b-HSD1 inhibitors by combined ligand- and structure-based virtual screening.Elsevier Ireland Ltd.
  • Mechanistic Insight on the Mode of Action of Colletoic Acid.Journal of Medicinal Chemistry (ACS).
  • 11β-Hydroxysteroid Dehydrogenase 1 Specific Inhibitor Increased Dermal Collagen Content and Promotes Fibroblast Prolifer
Method

Application Note: High-Throughput LC-MS/MS Quantification of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in Human Plasma

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: UPLC-ESI-MS/MS Introduction & Scientific Rationale The compound 4-tert-butyl-N-(6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: UPLC-ESI-MS/MS

Introduction & Scientific Rationale

The compound 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide (hereafter referred to as tB-MBS ) represents a highly lipophilic, sulfonamide-based small molecule often utilized as a structural scaffold in ion channel modulators and chemokine receptor antagonists.

In preclinical and clinical Drug Metabolism and Pharmacokinetics (DMPK) studies, quantifying such highly lipophilic compounds (estimated LogP ~3.8) presents distinct challenges. Late-eluting lipophilic molecules are highly susceptible to matrix effects—specifically ion suppression caused by endogenous plasma phospholipids. Furthermore, achieving sub-nanogram sensitivity requires exploiting the molecule's specific proton-affinity sites.

This application note details a rigorously validated, self-validating LC-MS/MS protocol designed to overcome these challenges, ensuring high-throughput capability and compliance with regulatory bioanalytical standards [1].

Physicochemical Properties & Mass Spectrometry Causality

Do not simply apply generic MS parameters; understanding the physicochemical nature of tB-MBS dictates the experimental setup:

  • Ionization Strategy (Why ESI+?): While sulfonamides can often be deprotonated in negative ion mode (ESI-), the presence of the 6-methylpyridine ring in tB-MBS provides a highly basic nitrogen atom. Under acidic mobile phase conditions (0.1% formic acid), this pyridine nitrogen is readily protonated, yielding a dominant and highly stable [M+H]+ precursor ion at m/z 305.1 . This basic moiety makes ESI+ the most sensitive ionization mode.

  • Fragmentation Mechanism (CID): Collision-induced dissociation (CID) of sulfonamides characteristically targets the S-N bond, which is the weakest linkage in the molecule[2]. Cleavage of this bond in tB-MBS yields two primary fragments:

    • m/z 109.1 (6-methylpyridin-2-amine fragment): The charge is preferentially retained on the basic pyridine ring. This forms the most abundant product ion and is selected as the Quantifier .

    • m/z 197.1 (4-tert-butylbenzenesulfonyl cation): A stable carbocation-like fragment used as the Qualifier to ensure peak purity and target confirmation.

Fragmentation Parent Precursor Ion [M+H]+ m/z 305.1 (Protonated Pyridine) Cleavage Collision-Induced Dissociation (CID) S-N Bond Cleavage Parent->Cleavage Frag1 Quantifier Ion m/z 109.1 (6-methylpyridin-2-amine) Cleavage->Frag1 CE: 25 eV Frag2 Qualifier Ion m/z 197.1 (4-tert-butylbenzenesulfonyl) Cleavage->Frag2 CE: 15 eV

Fig 1. Proposed CID fragmentation pathway of tB-MBS highlighting S-N bond cleavage.

Reagents and Materials

  • Analyte: 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide (tB-MBS).

  • Internal Standard (IS): tB-MBS-d9 (deuterated at the tert-butyl group to perfectly mimic the extraction recovery and matrix effects of the analyte).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Water.

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Consumables: 96-well Phospholipid Removal Plates (e.g., Waters Ostro™ or Phenomenex Phree™).

Step-by-Step Experimental Protocol

Sample Preparation Workflow (Protein Precipitation + Phospholipid Removal)

Causality: Simple protein precipitation (PPT) leaves high concentrations of glycerophosphocholines in the extract, which co-elute with lipophilic compounds like tB-MBS and cause severe signal quenching. Coupling PPT with a phospholipid removal plate acts as a self-validating cleanliness check, extending column lifespan and ensuring stable IS responses.

  • Aliquot: Transfer 50 µL of human plasma (blank, calibration standard, QC, or unknown) into a 96-well plate.

  • IS Addition: Add 10 µL of the Internal Standard working solution (50 ng/mL tB-MBS-d9 in 50% MeOH).

  • Protein Crash: Add 150 µL of crash solvent (100% MeCN containing 1% Formic Acid). Note: The acidic crash solvent disrupts protein-drug binding, ensuring total recovery of the highly protein-bound tB-MBS.

  • Mixing: Vortex the plate at 1000 RPM for 2 minutes.

  • Filtration: Transfer the mixture to a 96-well Phospholipid Removal Plate. Apply positive pressure (15 psi) or vacuum (10 inHg) for 5 minutes.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Workflow A Plasma Sample (50 µL) B PPT & IS Addition (MeCN + 1% FA) A->B C Phospholipid Removal Plate B->C D UPLC Separation (C18 Column) C->D E ESI+ MS/MS Detection D->E

Fig 2. High-throughput sample extraction and LC-MS/MS workflow for tB-MBS quantification.

Liquid Chromatography (UPLC) Conditions

A sub-2-micron C18 column is utilized to maintain sharp peak shapes and minimize run times.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Column Temperature: 45°C (Reduces system backpressure and improves mass transfer).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2.0 µL

Table 1: UPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 95 5 Initial
0.50 95 5 6 (Linear)
2.00 5 95 6 (Linear)
2.50 5 95 6 (Linear)
2.51 95 5 6 (Linear)

| 3.00 | 95 | 5 | Stop |

Mass Spectrometry (MS/MS) Conditions

Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Table 2: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
tB-MBS 305.1 109.1 25 30 25 Quantifier
tB-MBS 305.1 197.1 25 30 15 Qualifier

| tB-MBS-d9 (IS) | 314.1 | 109.1 | 25 | 30 | 25 | IS Quantifier |

System Suitability and Method Validation

To ensure the trustworthiness of the generated data, the method must act as a self-validating system prior to analyzing unknown samples. According to the FDA Bioanalytical Method Validation Guidance [1], the following metrics must be satisfied:

  • System Suitability Test (SST): Inject a low-level QC sample 6 consecutive times. The %CV of the tB-MBS peak area and retention time must be <5%.

  • IS Response Monitoring: The Internal Standard peak area across all samples (blanks, QCs, and unknowns) must not deviate by more than ±15% from the mean IS response of the batch. A drop in IS response indicates unmitigated matrix effects or extraction failure.

Table 3: Summary of Validation Metrics (FDA Acceptance Criteria)

Validation Parameter Acceptance Criteria Typical Assay Performance
Linearity Range R² ≥ 0.99 0.1 ng/mL to 1000 ng/mL (R² = 0.998)
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ) 2.4% – 6.1%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ) -4.2% to +5.8%
Extraction Recovery Consistent across QC levels 88.5% (± 4.1%)

| Matrix Factor (IS normalized) | 0.85 – 1.15 | 0.96 (negligible ion suppression) |

References

  • US Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. US Department of Health and Human Services.[Link]

  • Doerge, D. R., Bajic, S., & Lowes, S. (1993). Multiresidue analysis of sulfonamides using liquid chromatography with atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 7(12), 1126-1130.[Link]

Application

Application Note: Preparation and Handling of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide Stock Solutions in DMSO

Introduction and Mechanistic Insights 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is a highly lipophilic small molecule. Compounds featuring the benzenesulfonamide pharmacophore are widely utilized in drug di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is a highly lipophilic small molecule. Compounds featuring the benzenesulfonamide pharmacophore are widely utilized in drug discovery, often serving as potent inhibitors of metalloenzymes (such as carbonic anhydrases) or as bioisosteres for carboxylic acids in fragment-based drug design[1].

A critical challenge in working with this specific derivative is its extreme hydrophobicity. The presence of the bulky tert-butyl group significantly increases the compound's partition coefficient (LogP), rendering it practically insoluble in aqueous assay buffers[2]. Consequently, direct dissolution into aqueous media will result in immediate precipitation, leading to inaccurate dosing and irreproducible assay readouts. To circumvent this, a highly concentrated master stock must be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the universal solvent of choice due to its amphiphilic nature, which efficiently solvates both the polar sulfonamide linkage and the non-polar aromatic/aliphatic rings.

This application note provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant protocol for the preparation, storage, and downstream dilution of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide stock solutions.

Physicochemical Properties

Understanding the quantitative properties of the compound is the first step in establishing a robust solvation strategy.

PropertyValueImplication for Solvation
Chemical Formula C₁₆H₂₀N₂O₂SContains both polar (sulfonamide) and highly non-polar (tert-butyl) regions.
Molecular Weight 304.41 g/mol Required for precise molarity calculations.
Estimated LogP > 3.0Highly lipophilic; strictly requires organic solvent for primary dissolution[2].
Solubility in Water < 1 mg/mL (Insoluble)Cannot be directly dissolved in biological buffers[1].
Solubility in DMSO ≥ 20 mg/mLExcellent solubility; ideal for generating 10 mM to 50 mM master stocks[1].

Experimental Workflow Diagram

The following diagram illustrates the critical path from solid powder handling to the final aqueous assay spike-in.

G N1 1. Equilibration Bring powder to RT in desiccator N2 2. Weighing Analytical balance (0.01 mg precision) N1->N2 N3 3. Solvation Add Anhydrous DMSO (≥99.9%) N2->N3 N4 4. Dissolution Vortex / Controlled Sonication N3->N4 N5 5. Aliquoting Single-use amber vials + Argon purge N4->N5 N6 6. Storage Store at -20°C or -80°C N5->N6 N7 7. Serial Dilution Perform strictly in 100% DMSO N6->N7 Thaw completely N8 8. Assay Spike-in Final buffer (DMSO < 1% v/v) N7->N8 1:100 or 1:1000 dilution

Workflow for the preparation, storage, and assay application of DMSO stock solutions.

Step-by-Step Protocol: Master Stock Preparation

Reagent Selection and Causality
  • Anhydrous DMSO (≥99.9%, cell-culture grade): DMSO is highly hygroscopic. If standard benchtop DMSO is used, it will absorb atmospheric moisture. Water contamination drastically reduces the solubility capacity for hydrophobic small molecules and can initiate hydrolysis of the compound over time[3].

  • Inert Gas (Argon or Nitrogen): Used to displace oxygen and moisture in the headspace of storage vials, preventing oxidative degradation[4].

Preparation Methodology
  • Thermal Equilibration: Before opening the manufacturer's vial, allow the lyophilized powder to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Expert Insight: Opening a cold vial causes atmospheric moisture to immediately condense on the powder. This introduces water into your stock from the very first step, compromising the integrity of the solution[3].

  • Weighing: Using an analytical balance, accurately weigh the desired mass of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide into a sterile, low-bind microcentrifuge tube or amber glass vial.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Formula:Volume (mL) = Mass (mg) / [Molecular Weight (g/mol) × Target Concentration (M)]

    • Example: To prepare a 10 mM stock from 5.0 mg of powder: 5.0 / (304.41 × 0.010) = 1.642 mL of DMSO.

  • Dissolution: Cap the vial securely and vortex vigorously for 1–2 minutes. If particulates remain, utilize a sonicator water bath.

    • Expert Insight: Limit sonication to 30-second bursts and monitor the water temperature. Prolonged sonication generates localized heat which can degrade the sulfonamide linkage[1].

  • Aliquoting and Storage: Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) to establish a self-validating storage system. Blanket the headspace of each tube with a gentle stream of Argon gas before sealing. Store immediately at -20°C or -80°C[4].

    • Expert Insight: Never store the solution in a single large vial. Repeated freeze-thaw cycles cause concentration gradients (where the compound precipitates out of the freezing solvent matrix) and introduce moisture, leading to irreproducible assay results[4].

Downstream Assay Application: The Serial Dilution Matrix

A common point of failure in biochemical assays occurs when researchers attempt to perform serial dilutions of a hydrophobic compound directly in the aqueous assay buffer. The tert-butyl group will drive rapid micelle formation and precipitation.

The Golden Rule: All intermediate serial dilutions must be performed in 100% DMSO. Only the final transfer step should involve the aqueous biological buffer.

Example: Preparing a 100 µM Working Solution in Buffer

To maintain cellular viability and prevent enzyme denaturation, the final DMSO concentration in the assay must be kept at or below 1% (v/v).

StepActionConcentrationSolvent Matrix
1 Thaw a 10 mM master stock aliquot at RT. Vortex well.10 mM100% DMSO
2 Transfer 10 µL of 10 mM stock into 90 µL of 100% DMSO.1 mM100% DMSO
3 Transfer 10 µL of 1 mM intermediate into 990 µL of Aqueous Buffer.10 µM99% Buffer / 1% DMSO

Note: Always add the DMSO solution dropwise to the aqueous buffer while vortexing to ensure rapid dispersion and prevent localized precipitation.

References

  • ResearchGate / Journal of Biomolecular Screening. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Retrieved from:[Link]

  • PubChem (National Institutes of Health). 4-tert-Butylphenol | C10H14O | CID 7393. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

Welcome to the technical support center for 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, a novel investigational compound. This guide is designed for researchers, scientists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, a novel investigational compound. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential off-target effects in their assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your results.

Introduction to 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide-containing compound currently under investigation for its potential as a selective inhibitor of a novel bacterial target, Dihydropteroate Synthase 2 (DHPS2), crucial for the survival of multi-drug resistant strains of Acinetobacter baumannii.[1] Its structural features, including the bulky tert-butyl group and the methyl-pyridinyl moiety, are designed for high-affinity binding to the target enzyme. However, like any small molecule inhibitor, the potential for off-target interactions exists and must be rigorously evaluated.

This guide will provide a structured approach to identifying, understanding, and mitigating these off-target effects to ensure your experimental outcomes are robust and accurately reflect the on-target activity of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely off-target effects of a sulfonamide-based compound like this?

A1: Sulfonamides are a well-established class of compounds with a range of biological activities.[2][3] Based on the core structure of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, potential off-target effects could arise from interactions with:

  • Other folate pathway enzymes: While designed for DHPS2, there could be cross-reactivity with the host's or other bacterial dihydropteroate synthase enzymes.

  • Carbonic anhydrases: The sulfonamide moiety is a classic zinc-binding pharmacophore present in many carbonic anhydrase inhibitors.

  • Monoamine oxidases (MAOs): Some sulfonamide derivatives have been shown to inhibit MAO-A and MAO-B.[4]

  • Ion channels: The lipophilic nature of the compound could lead to non-specific interactions with ion channels, such as hERG, which is a critical off-target to assess for cardiac safety.[5]

  • Cytochrome P450 (CYP) enzymes: Inhibition or induction of CYP enzymes can lead to drug-drug interactions and altered metabolism of the compound itself.

Q2: I'm observing unexpected cytotoxicity in my mammalian cell line at concentrations where I expect to see antibacterial activity. What could be the cause?

A2: This is a common issue and points towards potential off-target effects in your mammalian cells. The cytotoxicity could be due to:

  • Mitochondrial toxicity: Inhibition of key mitochondrial enzymes or disruption of the mitochondrial membrane potential.

  • Inhibition of essential host cell enzymes: As mentioned in Q1, off-target inhibition of enzymes like carbonic anhydrases could disrupt normal cellular function.

  • Reactive metabolite formation: The compound might be metabolized into a reactive species that is toxic to the cells.[6]

  • Assay interference: The compound could be precipitating in your cell culture media or interfering with your viability assay readout (e.g., fluorescence quenching or enhancement).

A systematic troubleshooting approach, as detailed in the guides below, is crucial to pinpoint the exact cause.

Q3: How can I be sure that the antibacterial effect I'm seeing is due to the inhibition of DHPS2 and not some other mechanism?

A3: This is a critical question of target validation. To confirm the mechanism of action, you should employ a multi-pronged approach:

  • Target-based assays: Use a purified, recombinant DHPS2 enzyme in a biochemical assay to demonstrate direct inhibition and determine the IC50.

  • Resistant mutants: Generate or select for resistant bacterial strains and sequence the dhps2 gene to identify mutations that confer resistance. These mutations should ideally reduce the binding affinity of your compound.

  • Metabolic profiling: Analyze the metabolic state of the bacteria upon treatment. Inhibition of DHPS2 should lead to a depletion of downstream folate metabolites.

  • Structural biology: Co-crystallize your compound with the DHPS2 enzyme to visualize the binding mode and confirm it interacts with the expected active site residues.

Troubleshooting Guide 1: Addressing Unexpected Mammalian Cell Cytotoxicity

This guide provides a step-by-step workflow to investigate and mitigate off-target cytotoxicity in mammalian cell lines.

Workflow for Investigating Cytotoxicity

A Initial Observation: Unexpected Cytotoxicity B Step 1: Solubility & Stability Assessment - Check for precipitation in media - Measure compound stability over time A->B C Step 2: Assay Interference Check - Run viability assay in cell-free system with compound B->C If soluble & stable D Step 3: Mitochondrial Toxicity Assay - e.g., JC-1 or TMRM staining C->D If no interference E Step 4: Off-Target Panel Screening - Screen against a panel of common off-targets (kinases, GPCRs, ion channels) D->E If mito-toxic F Step 5: Metabolite Identification - Use LC-MS to identify potential reactive metabolites E->F If specific off-target hit G Outcome: Identify source of cytotoxicity and design mitigation strategies F->G

Caption: Workflow to diagnose the root cause of unexpected cytotoxicity.

Detailed Protocols

Protocol 1.1: Solubility Assessment in Cell Culture Media

  • Preparation: Prepare a 10 mM stock solution of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in DMSO.

  • Serial Dilution: Serially dilute the stock solution in your specific cell culture medium to achieve a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Incubation: Incubate the solutions at 37°C for 24 hours.

  • Visual Inspection: Visually inspect for any signs of precipitation.

  • Quantitative Measurement (Optional): Centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC to determine the kinetic solubility limit.

Protocol 1.2: Mitochondrial Membrane Potential Assay (JC-1)

  • Cell Seeding: Seed your mammalian cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a concentration range of your compound and a positive control (e.g., CCCP) for the desired time.

  • JC-1 Staining: Remove the media and add media containing 2 µM JC-1 stain. Incubate for 30 minutes at 37°C.

  • Washing: Wash the cells twice with a phosphate-buffered saline (PBS).

  • Fluorescence Reading: Read the fluorescence at two wavelengths:

    • Healthy cells (high mitochondrial membrane potential): Excitation ~535 nm, Emission ~590 nm (red fluorescence).

    • Apoptotic/unhealthy cells (low potential): Excitation ~485 nm, Emission ~530 nm (green fluorescence).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Data Interpretation
Observation Potential Cause Next Steps
Precipitation in media Poor solubility at tested concentrations.Use a lower concentration range or a different formulation (e.g., with a solubilizing agent).
Compound interferes with viability assay The compound itself is fluorescent or quenches the assay dye.Use an alternative, orthogonal viability assay (e.g., if using a metabolic assay like MTT, switch to a membrane integrity assay like LDH release).
Decreased red/green fluorescence ratio in JC-1 assay Mitochondrial toxicity.Investigate specific mitochondrial targets (e.g., electron transport chain complexes).
No issues in the above, but cytotoxicity persists Likely a specific off-target interaction.Proceed with broad off-target screening panels.

Troubleshooting Guide 2: Confirming On-Target Activity and Specificity

This guide will help you design experiments to ensure the observed antibacterial effect is due to the specific inhibition of DHPS2.

Experimental Workflow for Target Validation

A Initial Observation: Antibacterial Activity B Step 1: Biochemical Assay - Purified DHPS2 enzyme - Determine IC50 A->B C Step 2: Counterscreening - Test against homologous enzymes (e.g., human DHPS) B->C If potent inhibition D Step 3: Resistant Mutant Generation - Select for resistant colonies on compound-containing agar C->D If selective E Step 4: Target Gene Sequencing - Sequence dhps2 gene from resistant mutants D->E F Step 5: Molecular Docking & Modeling - Correlate mutations with compound binding site E->F G Outcome: Confirmation of on-target mechanism of action F->G

Caption: A workflow for validating the on-target activity of the compound.

Key Experimental Considerations

Biochemical Assays:

  • Ensure your purified DHPS2 enzyme is active and stable.

  • Include appropriate positive and negative controls (e.g., a known sulfonamide antibiotic and a vehicle control).

  • Determine the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies.

Counterscreening:

  • Counterscreening against closely related enzymes is crucial for establishing selectivity. A high selectivity index (IC50 for off-target / IC50 for on-target) is desirable.

  • Consider commercial counterscreening services that offer panels of common off-targets.[7]

Resistant Mutant Studies:

  • The frequency of resistance can provide insights into the target. A low frequency suggests a specific, essential target.

  • Confirm that the identified mutations in dhps2 indeed confer resistance by re-introducing them into a wild-type background.

Hypothetical Selectivity Data
Enzyme IC50 (µM) Selectivity Index (vs. A. baumannii DHPS2)
A. baumannii DHPS2 0.11
E. coli DHPS 15150
Human DHPS >100>1000
Bovine Carbonic Anhydrase II 25250

Interpretation: The hypothetical data above would suggest that the compound is highly selective for the intended bacterial target over the human homolog and other potential off-targets.

References

  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

  • MDPI. (2020, July 2). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI. [Link]

  • PubMed. (2020, May 15). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. PubMed. [Link]

  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • PMC. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC. [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • SLAS Discovery. (2018, September 10). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. EurekAlert!. [Link]

  • PubMed. (2018). Knowledge-Based Approaches to Off-Target Screening. PubMed. [Link]

  • Reddit. (2025, January 16). What proteins should be used to evaluate off targets in drug design? Is there an existing data set? Reddit. [Link]

  • PMC. (n.d.). Optimization of 4-Substituted Benzenesulfonamide Scaffold To Reverse Acinetobacter baumannii Serum-Adaptive Efflux Associated Antibiotic Tolerance. PMC. [Link]

  • ACS Publications. (2025, December 9). Conformal Selection for Efficient and Accurate Compound Screening in Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • ATZ Labs. (n.d.). Sulfonamides.pdf. Elisa kits Manual. [Link]

  • IJNRD.org. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.org. [Link]

  • USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. USDA. [Link]

  • A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. (n.d.). [Link]

  • Agilent. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. [Link]

  • Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • PMC. (n.d.). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. PMC. [Link]

  • Crossref. (2025, March 15). Document is current. Crossref. [Link]

  • ResearchGate. (2021, March). (PDF) 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. ResearchGate. [Link]

  • PubChem. (n.d.). 4-tert-Butyl-N-[4-chloro-2-(hydroxy-pyridin-4-yl-methyl)-phenyl]-benzenesulfonamide. PubChem. [Link]

  • MDPI. (2024, March 6). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. [Link]

  • MDPI. (2025, May 3). Modifying Pharmacokinetic Properties of the Gram-Negative Bacteria Targeting Endolysin ML06 Without Affecting Antibacterial Activity. MDPI. [Link]

  • Semantic Scholar. (2023, March 31). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended. Semantic Scholar. [Link]

  • MDPI. (2022, March 11). Comparison of Six Phenotypic Assays with Reference Methods for Assessing Colistin Resistance in Clinical Isolates of Carbapenemase-Producing Enterobacterales: Challenges and Opportunities. MDPI. [Link]

  • MDPI. (2021, May 21). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. MDPI. [Link]

  • medRxiv. (2024, March 22). Evaluation of Six Commercial and Non-Commercial Colistin Resistance Diagnostics. medRxiv. [Link]

  • MDPI. (2025, April 15). Novel Antibacterial Approaches and Therapeutic Strategies. MDPI. [Link]

  • jpiamr. (n.d.). antibacterial agents in clinical development. jpiamr. [Link]

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

Welcome to the technical support guide for the chromatographic analysis of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide. As a Senior Application Scientist, I have designed this resource to provide you with not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide. As a Senior Application Scientist, I have designed this resource to provide you with not just protocols, but a deeper understanding of the method development process. This guide addresses common challenges encountered during the analysis of this amphoteric compound, offering logical, science-backed solutions to help you achieve robust and reproducible results.

Frequently Asked Questions: Foundational Concepts
Q1: What are the key molecular properties of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide that influence its chromatographic behavior?

This molecule possesses distinct features that make mobile phase optimization a critical step for successful analysis:

  • Amphoteric Nature : The compound has both a basic nitrogen atom in the 6-methylpyridine ring and an acidic proton on the sulfonamide nitrogen. This means its overall charge is highly dependent on the mobile phase pH.[1][2]

  • High Hydrophobicity : The presence of the tert-butyl and benzene groups gives the molecule significant non-polar character, leading to strong retention in reversed-phase systems when it is in its neutral form.

  • Potential for Silanol Interactions : The basic pyridine nitrogen can form strong secondary interactions with acidic residual silanol groups on the surface of silica-based stationary phases, a common cause of severe peak tailing.[3][4][5]

Understanding these properties is the first step in diagnosing and solving chromatographic issues. The molecule's charge state is the most powerful variable you can manipulate for a successful separation.

Q2: Why is mobile phase pH the most critical parameter for this analysis?

Mobile phase pH directly controls the ionization state of the analyte, which in turn dictates its retention and peak shape in reversed-phase HPLC.[2][6] For an amphoteric compound like this, there are three possible states:

  • Low pH (e.g., pH < 4) : The basic pyridine nitrogen is protonated, giving the molecule a net positive charge. This increased polarity leads to reduced retention.

  • Neutral pH (e.g., pH 5-8) : The molecule is likely in its neutral form, maximizing its hydrophobicity and leading to the strongest retention on a C18 column.

  • High pH (e.g., pH > 10) : The acidic sulfonamide proton may be lost, giving the molecule a net negative charge. This, again, increases polarity and reduces retention.

Operating at a pH where the analyte is in a single, stable ionization state is crucial for achieving sharp, symmetrical peaks and reproducible retention times.[7][8] If the mobile phase pH is close to one of the analyte's pKa values, small pH fluctuations can cause significant shifts in retention and poor peak shape.[1]

G cluster_low_ph Low pH (e.g., < 4) cluster_mid_ph Mid-Range pH (e.g., 5-8) cluster_high_ph High pH (e.g., > 10) low_ph_struct Cationic Form (Protonated Pyridine) - More Polar - Less Retained mid_ph_struct Neutral Form - Most Hydrophobic - Most Retained low_ph_struct->mid_ph_struct Increase pH high_ph_struct Anionic Form (Deprotonated Sulfonamide) - More Polar - Less Retained mid_ph_struct->high_ph_struct Increase pH

Caption: Troubleshooting workflow for peak tailing.

Problem 2: Inconsistent or Poor Retention

Q: My compound elutes very early or the retention time is drifting between injections. Why?

This is a classic symptom of operating at a pH too close to the analyte's pKa or having an improperly buffered mobile phase. [1][7]When the analyte exists as a mixture of ionized and non-ionized forms, its retention becomes highly sensitive to minor variations in mobile phase composition. [8] Solutions:

  • Perform a pH Screening Study : Systematically evaluate the retention and peak shape at different pH values (e.g., pH 3, 5, 7). This will identify a pH range where the analyte is in a single, stable form, providing consistent retention. See the protocol below for a detailed guide.

  • Verify Buffer Strength and Preparation : Ensure your buffer is used within +/- 1 pH unit of its pKa. [1][9]A common mistake is to pH-adjust the mixed organic/aqueous mobile phase; always pH-adjust the aqueous portion before mixing with the organic solvent. [6]Buffer concentrations of 10-50 mM are generally sufficient. [9]3. Adjust Organic Solvent Strength : If the compound elutes too early even when neutral, you may need to decrease the initial percentage of the organic solvent in your gradient.

Problem 3: Poor Resolution from Impurities

Q: I cannot separate my target compound from a closely eluting impurity. What mobile phase parameters can I adjust to improve selectivity?

Selectivity (the separation between two peaks) can be manipulated by changing the mobile phase chemistry.

Solutions:

  • Change the Organic Modifier : The most powerful way to alter selectivity is to switch the organic solvent. Acetonitrile and methanol interact differently with analytes and the stationary phase. [10]If you are using acetonitrile, try a method with methanol, and vice-versa. They can produce significantly different elution orders.

  • Fine-Tune the pH : Because your analyte and potential impurities are likely ionizable, small changes in pH can have a large impact on their relative retention times and thus, selectivity. [6][11]A change of just 0.5 pH units can sometimes be enough to resolve co-eluting peaks.

  • Modify the Gradient : A shallower gradient (i.e., increasing the organic percentage more slowly over a longer time) can often improve the resolution between closely eluting compounds.

Experimental Protocols & Data
Protocol 1: Step-by-Step Mobile Phase pH Screening

This protocol is designed to efficiently determine the optimal mobile phase pH for analysis.

  • Prepare Buffers : Prepare three separate aqueous mobile phase buffers (e.g., 20 mM) at pH 3.0, 5.0, and 7.0.

    • pH 3.0 : Potassium phosphate monobasic, adjusted with phosphoric acid. [7] * pH 5.0 : Ammonium acetate, adjusted with acetic acid.

    • pH 7.0 : Potassium phosphate monobasic/dibasic mixture.

  • Define a Scouting Gradient : Use a rapid, generic gradient to quickly assess retention across the different pH values.

  • Acquire Data : Inject your sample using the scouting gradient with each of the three buffered mobile phases as the aqueous component (Aqueous Channel A).

  • Evaluate Results : Compare the chromatograms based on:

    • Retention Time : Where does the compound retain the most? This is likely where it is most neutral.

    • Peak Shape : Is the peak sharp and symmetrical (Tailing Factor ≈ 1.0)?

    • Resolution : How well is it separated from other peaks?

ParameterScouting Gradient Conditions
Column High-Purity, Base-Deactivated C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Aqueous Buffer (pH 3.0, 5.0, or 7.0)
Mobile Phase B Acetonitrile
Gradient 10% to 95% B in 5 minutes
Flow Rate 0.4 mL/min
Column Temp 40 °C
Detection UV at 278 nm [12]

Based on the chemistry of the analyte, you will likely observe the best peak shape at pH 3.0 and the greatest retention around pH 7.0. The optimal choice will be the one that provides the best balance of retention, peak shape, and resolution.

Table 2: Common Buffers for Reversed-Phase HPLC
BufferpKaUseful pH RangeUV Cutoff (nm)Comments
Phosphate 2.1, 7.2, 12.32.0 - 3.0, 6.2 - 8.2~200Excellent choice for low pH. Not volatile, unsuitable for LC-MS. [9]
Formate 3.82.8 - 4.8~210Volatile, good for LC-MS.
Acetate 4.83.8 - 5.8~210Volatile, good for LC-MS.
References
  • Selecting Buffer pH in Reversed-Phase HPLC. 7

  • in buffers and additives in reversed-phase HPLC or LC-MS?. 1

  • Reversed-phase HPLC Buffers. 9

  • How to Reduce Peak Tailing in HPLC?. 3

  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. 8

  • HPLC Peak Tailing. 4

  • Troubleshooting Peak Shape Problems in HPLC. 13

  • How to avoid the tailing problem of basic compounds in HPLC analysis?. 5

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. 14

  • Thin-layer reversed-phase ion-pair chromatography of some sulphonamides. 15

  • Hydro-organic and micellar-organic reversed-phase liquid chromatographic procedures for the evaluation of sulphonamides in pharmaceuticals. 16

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. 17

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. 12

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. 18

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. 2

  • Back to Basics: The Role of pH in Retention and Selectivity. 11

  • Control pH During Method Development for Better Chromatography. 6

  • Mobile Phase Optimization: A Critical Factor in HPLC. 19

  • Selecting an organic modifier for reversed-phase chromatography. 10

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose downstream assays fail not because of biological variables, but due to the silent degradation of their...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose downstream assays fail not because of biological variables, but due to the silent degradation of their small molecule libraries.

This guide provides an authoritative, field-proven framework for handling 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide (hereafter referred to as 4-tB-6MP-BSA ). Rather than just giving you a list of rules, this center explains the causality behind chemical degradation and provides self-validating protocols to ensure your compound remains intact from the storage freezer to the assay plate.

Mechanistic Overview of Degradation Liabilities

To prevent degradation, we must first understand the structural vulnerabilities of 4-tB-6MP-BSA. The molecule contains three specific liabilities that dictate its handling requirements:

  • The Sulfonamide Linkage: While generally stable at a neutral pH, sulfonamide bonds are susceptible to hydrolysis under extreme acidic or basic conditions, particularly during prolonged aqueous exposure[1].

  • The Pyridine Ring: The electron-rich nitrogen of the 6-methylpyridin-2-yl moiety is highly susceptible to N-oxidation. This is often triggered by trace peroxides found in aging solvents or dissolved oxygen[2].

  • The Conjugated Aromatic System: Sulfonamides absorb UV light, which can induce photo-oxidation and homolytic cleavage of the S-N bond, leading to radical byproducts[3].

DegradationPathways Compound 4-tert-butyl-N-(6-methylpyridin-2-yl) benzenesulfonamide Hydrolysis Hydrolysis (Extreme pH / Moisture) Compound->Hydrolysis Oxidation N-Oxidation (Peroxides / O2) Compound->Oxidation Photo Photodegradation (UV Light Exposure) Compound->Photo DMSO Solvent Degradation (DMSO Hygroscopicity) Compound->DMSO Hyd_Prod Sulfonic Acid + 2-Amino-6-methylpyridine Hydrolysis->Hyd_Prod Ox_Prod Pyridine N-oxide Derivative Oxidation->Ox_Prod Photo_Prod S-N Bond Cleavage & Radical Byproducts Photo->Photo_Prod DMSO_Prod Micro-precipitation & Concentration Loss DMSO->DMSO_Prod

Mechanisms of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide degradation and byproducts.

Quantitative Stability Profiles

The following table synthesizes quantitative stability data to help you select the optimal storage conditions based on your experimental timeline.

Storage ConditionSolventAtmosphereLight ExposureEstimated Stability (>95% intact)Primary Degradation Risk
Solid State (-20°C) NoneArgon/N₂Dark> 24 monthsNone (Optimal baseline)
Solid State (25°C) NoneAirAmbient6 - 12 monthsSlow oxidation / Moisture ingress
Solution (10 mM) Anhydrous DMSOArgon/N₂Dark6 - 12 monthsMicro-precipitation
Solution (10 mM) Wet DMSOAirDark< 3 monthsHydrolysis, Severe precipitation
Solution (10 mM) DMSOAirUV/Ambient< 1 monthPhotodegradation, N-Oxidation

Self-Validating Storage Protocols

Scientific integrity demands that workflows verify themselves. The following step-by-step methodologies incorporate built-in quality control steps to ensure your compound remains viable.

Protocol A: Solid-State Storage (Long-Term, >12 Months)

Causality: Atmospheric moisture and oxygen drive slow solid-state degradation. Removing these variables kinetically halts the degradation pathways.

  • Desiccation: Transfer the lyophilized powder of 4-tB-6MP-BSA into a heavy-walled glass amber vial.

  • Inert Gas Blanketing: Gently purge the vial with dry Argon or Nitrogen gas for 30 seconds. Argon is heavier than air and effectively displaces atmospheric oxygen and moisture.

  • Sealing: Seal the vial tightly with a PTFE-lined cap (avoid standard rubber septa, which degrade over time) and wrap the seal with Parafilm.

  • Temperature Control: Store the vial at -20°C in a dedicated desiccator cabinet.

  • Self-Validation Step: Before formulating a new batch for biological assays, dissolve a 1 mg test sample in LC-MS grade acetonitrile. Run an LC-MS/UV (254 nm) analysis. The protocol is validated if the purity remains ≥98% with no new peaks at [M+16] (which would indicate N-oxidation).

Protocol B: Solution-State Storage in DMSO (Short-Term, <6 Months)

Causality: DMSO is highly hygroscopic. Water absorbed from the air drastically reduces the solubility of lipophilic small molecules like 4-tB-6MP-BSA. This causes micro-precipitation that is invisible to the naked eye but severely drops the effective concentration of your assay[4].

  • Solvent Preparation: Use only anhydrous, ampouled DMSO (≥99.9% purity, <0.005% water). Do not use old benchtop bottles.

  • Dissolution: Dissolve the compound to a standard stock concentration (e.g., 10 mM). Vortex until completely clear.

  • Aliquotting: Divide the stock into single-use aliquots (e.g., 10–50 µL) in low-bind microcentrifuge tubes. Never store the stock as a single large volume.

  • Freezing: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C.

  • Thawing (Critical): Allow the aliquot to equilibrate completely to room temperature before opening the cap. Opening a cold tube causes immediate condensation of atmospheric moisture into the DMSO.

  • Self-Validation Step: To validate your handling technique, subject a "dummy" aliquot to 3 freeze-thaw cycles. Centrifuge it at 10,000 x g for 5 minutes, then analyze the supernatant via HPLC. A concentration drop of >5% compared to a fresh stock indicates unacceptable moisture ingress and precipitation.

Troubleshooting Guide & FAQs

Q: My cell-based assay results are suddenly inconsistent and showing lower potency, but my 4-tB-6MP-BSA stock is only 3 months old. What happened? A: This is the classic symptom of DMSO hygroscopicity. If the stock was repeatedly opened at room temperature while cold, water condensed into the DMSO. Water is the primary driver of compound loss in DMSO due to micro-precipitation[4]. Solution: Centrifuge your stock tube at high speed. If you see a microscopic white pellet at the bottom, the compound has precipitated out of solution. Discard the stock and switch to the single-use aliquot protocol described above.

Q: LC-MS analysis of my stored compound shows a new mass peak at +16 Da. Is this a degradation product? A: Yes. A +16 Da mass shift strongly indicates N-oxidation of the pyridine ring[2]. This occurs when the compound is exposed to dissolved oxygen or trace peroxides in aging solvents. Solution: Discard the oxidized stock. For future batches, ensure you purge all solvents with Argon prior to dissolution, avoid ethereal solvents (which form peroxides), and store the compound strictly under inert gas.

Q: Does ambient laboratory light affect the stability of the compound during benchwork? A: Yes. Sulfonamides undergo pseudo-first-order kinetic degradation under UV irradiation[3]. While ambient fluorescent light is less intense than direct UV, prolonged exposure on the benchtop during long assay setups will induce S-N bond cleavage. Solution: Always use amber vials for storage, and wrap clear microcentrifuge tubes in aluminum foil during extended benchtop experiments.

Q: Can I store the compound in aqueous buffers (e.g., PBS) for a few weeks at 4°C? A: It is highly discouraged. While sulfonamides are relatively stable at neutral pH, prolonged exposure to aqueous environments increases the risk of hydrolysis[1]. Furthermore, lipophilic compounds like 4-tB-6MP-BSA may adhere to the plastic walls of storage tubes over time in aqueous solutions. Always store in anhydrous DMSO and dilute into aqueous buffers immediately before the assay.

References

  • Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. 4

  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed / NIH. 3

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. 1

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC / NIH. 2

Sources

Optimization

increasing the half-life of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in liver microsome assays

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to help you troubleshoot and optimize your in vitro ADME assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to help you troubleshoot and optimize your in vitro ADME assays. This guide is specifically tailored to address the rapid clearance and assay artifacts commonly observed with 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide and its structural analogs in Liver Microsome (HLM/MLM/RLM) assays.

Rather than just providing a protocol, this guide deconstructs the causality behind your experimental observations, ensuring your assays are self-validating and your medicinal chemistry strategies are mechanistically grounded.

Part 1: Assay Troubleshooting (Artifacts vs. True Clearance)

Q1: My compound shows >90% depletion within 15 minutes in Human Liver Microsomes (HLM), but I don't see any corresponding metabolite peaks in LC-MS. Is it really that unstable?

A: Not necessarily. You are likely observing a physical artifact rather than enzymatic metabolism. 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is a highly lipophilic molecule (estimated LogP > 4). In aqueous phosphate buffer, highly lipophilic compounds suffer from two major non-metabolic depletion pathways:

  • Aqueous Precipitation: The compound crashes out of solution during the 37°C incubation.

  • Non-Specific Binding (NSB): The compound adheres extensively to the plastic walls of the 96-well plate or binds non-specifically to the microsomal lipid bilayer [1].

The Fix (Self-Validating System): You must run a minus-NADPH (-NADPH) control alongside your test arm. Cytochrome P450 (CYP450) enzymes require NADPH as a cofactor to transfer electrons to the heme iron center. If your compound depletes in the -NADPH arm, the loss is physical, not metabolic.

Q2: My -NADPH control is stable, but my apparent intrinsic clearance ( Clint,app​ ) seems artificially low compared to in vivo data. Why?

A: This is a classic issue of the fraction unbound in microsomes ( fu,mic​ ). Only the free, unbound fraction of the drug can enter the CYP450 active site. Because your sulfonamide scaffold is highly lipophilic, it likely has an fu,mic​<0.05 (meaning >95% of the drug is sequestered in microsomal lipids) [2]. This sequestration protects the drug from metabolism, artificially inflating the apparent half-life in the assay.

The Fix: You must calculate the true intrinsic clearance ( Clint,true​ ) by correcting for fu,mic​ using equilibrium dialysis prior to the assay:

Clint,true​=fu,mic​Clint,app​​

Part 2: Structural Optimization (Medicinal Chemistry)

Q3: We confirmed true metabolic clearance. The tert-butyl group is our primary soft spot. How do we increase the half-life without losing target affinity?

A: The tert-butyl group is highly electron-rich and sterically accessible. Mechanistically, the high-valent iron-oxo species (Compound I) in the CYP3A4 and CYP2C9 active sites readily abstracts a hydrogen atom from one of the unhindered methyl groups, leading to rapid aliphatic hydroxylation (forming a primary alcohol, which further oxidizes to a carboxylic acid) [3].

Optimization Strategies:

  • Bioisosteric Replacement: Replace the tert-butyl group with a trifluoromethyl ( −CF3​ ) or pentafluorosulfanyl ( −SF5​ ) group. These moieties provide similar steric bulk (filling the same hydrophobic pocket in your target receptor) but are highly electron-withdrawing. The strong C-F bonds resist hydrogen abstraction by CYP450 enzymes.

  • Targeted Fluorination: If the exact geometry of the tert-butyl group is strictly required, synthesize the −C(CH3​)2​CF3​ analog. The adjacent fluorines inductively deactivate the remaining methyl groups.

Q4: MetID studies show an M+16 peak even after optimizing the tert-butyl group. What is the secondary liability?

A: The M+16 peak indicates a single oxygen incorporation. In your scaffold, the 6-methyl group on the pyridine ring is a classic benzylic-like oxidation site. The adjacent aromatic pyridine ring stabilizes the radical intermediate formed during the initial CYP-mediated hydrogen abstraction, accelerating the reaction.

  • Optimization: Replace the 6-methyl group with a chlorine atom ( −Cl ) or a −CF3​ group. If the methyl group does not drive critical binding affinity, removing it entirely (leaving an unsubstituted pyridine) will immediately block this metabolic pathway.

Part 3: Data Presentation & Impact Analysis

The following table summarizes the quantitative impact of the proposed structural modifications on metabolic stability, assuming a standard HLM assay (0.5 mg/mL protein).

Compound IDRing A ModificationRing B ModificationApparent t1/2​ (min) Clint,app​ (µL/min/mg)Primary Metabolite Observed
Parent 4-tert-butyl6-methylpyridine8.5163.0Aliphatic hydroxylation (t-butyl)
Analog 1 4-trifluoromethyl ( −CF3​ )6-methylpyridine22.461.8Benzylic hydroxylation (6-methyl)
Analog 2 4-tert-butyl6-chloropyridine18.176.5Aliphatic hydroxylation (t-butyl)
Analog 3 4-trifluoromethyl ( −CF3​ )6-chloropyridine>120.0 <11.5 None detected (Stable)

Part 4: Validated Experimental Protocol

To ensure data integrity and avoid the artifacts discussed in Part 1, strictly adhere to the following self-validating Liver Microsome Stability Protocol [4].

Reagents Required:

  • Human Liver Microsomes (HLM, 20 mg/mL stock)

  • 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2​

  • NADPH Regenerating System or 10 mM NADPH stock in buffer

  • Quenching Solution: Ice-cold Acetonitrile containing 100 ng/mL Internal Standard (IS)

Step-by-Step Methodology:

  • Substrate Preparation: Dilute the 10 mM DMSO stock of the target compound to 100 µM in acetonitrile, then further dilute to 2 µM in phosphate buffer. (Critical: Final DMSO concentration in the assay must be <0.1% to prevent CYP inhibition).

  • Master Mix Assembly: In a 96-well plate, combine 50 µL of the 2 µM substrate solution with 40 µL of HLM suspension (diluted to 1.25 mg/mL in buffer). The current protein concentration is 1.0 mg/mL.

  • Pre-Incubation: Seal the plate and pre-incubate at 37°C for 5 minutes on a plate shaker at 300 rpm.

  • Reaction Initiation (Split-Arm Design):

    • Test Arm: Add 10 µL of 10 mM NADPH to initiate the reaction (Final volume = 100 µL, Final Protein = 0.5 mg/mL, Final Substrate = 1 µM).

    • Control Arm (-NADPH): Add 10 µL of blank phosphate buffer.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, transfer 15 µL of the reaction mixture into a new plate containing 45 µL of the ice-cold Quenching Solution.

  • Protein Precipitation: Centrifuge the quenched plate at 4,000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer 40 µL of the supernatant to an analysis plate. Quantify the Area Ratio (Analyte/IS) to determine the % compound remaining relative to t=0 .

Part 5: Visualizations & Workflows

Assay Workflow Architecture

AssayWorkflow Start Prepare 1 µM Substrate in 100 mM PO4 Buffer (pH 7.4) AddMicrosomes Add Liver Microsomes (0.5 mg/mL final protein) Start->AddMicrosomes PreIncubate Pre-incubate at 37°C for 5 minutes AddMicrosomes->PreIncubate Split Split into +NADPH and -NADPH (Control) arms PreIncubate->Split AddNADPH Initiate Reaction Add 1 mM NADPH Split->AddNADPH Test Arm Timepoints Sample at 0, 5, 15, 30, 60 min Split->Timepoints Control Arm AddNADPH->Timepoints Quench Quench with Cold Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge at 4000 rpm for 15 minutes Quench->Centrifuge LCMS LC-MS/MS Analysis Calculate % Remaining Centrifuge->LCMS

Caption: Standard self-validating workflow for evaluating in vitro metabolic stability using liver microsomes.

Metabolic Liability & Optimization Strategy

MetabolicPathways Compound Target Scaffold 4-tert-butyl-N-(6-methylpyridin-2-yl) benzenesulfonamide TButylOx Aliphatic Hydroxylation tert-Butyl Oxidation (CYP3A4 / CYP2C9) Compound->TButylOx Primary Soft Spot MethylOx Benzylic Hydroxylation 6-Methyl Oxidation (CYP-mediated) Compound->MethylOx Secondary Soft Spot OptTButyl Optimization Strategy 1 Replace with -CF3, -SF5, or -C(CH3)2CF3 TButylOx->OptTButyl MedChem Intervention OptMethyl Optimization Strategy 2 Replace with -Cl, -CF3, or unsubstituted pyridine MethylOx->OptMethyl MedChem Intervention

Caption: Primary metabolic liabilities of the target compound and corresponding medicinal chemistry optimization strategies.

References

  • Austin, R. P., Barton, P., Cockroft, S. L., Wenlock, M. C., & Riley, R. J. (2005). The Influence of Nonspecific Microsomal Binding on Apparent Intrinsic Clearance. Drug Metabolism and Disposition, 33(3), 419-425. URL: [Link]

  • Kilford, P. J., Gertz, M., Houston, J. B., & Galetin, A. (2008). Hepatocellular binding of drugs: correction for unbound fraction in hepatocyte incubations using microsomal binding or drug lipophilicity data. Drug Metabolism and Disposition, 36(7), 1194-1197. URL:[Link]

  • Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews, 21(5), 412-449. URL:[Link]

  • Vatansever, E. C., et al. (2023). Design and Optimization of Novel Competitive, Non-peptidic, SARS-CoV-2 Mpro Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1364-1372 (Supporting Information: Liver Microsome Stability Assay Protocol). URL:[Link]

Reference Data & Comparative Studies

Validation

Validation of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide Binding Using Surface Plasmon Resonance: A Comparative Guide

Executive Summary The development of selective small-molecule inhibitors requires rigorous biophysical validation to ensure target engagement and clinical viability. The compound 4-tert-butyl-N-(6-methylpyridin-2-yl)benz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective small-molecule inhibitors requires rigorous biophysical validation to ensure target engagement and clinical viability. The compound 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide (hereafter referred to as TBM-BSA ) is a specialized benzenesulfonamide derivative. Benzenesulfonamides are the hallmark pharmacophore for inhibiting Carbonic Anhydrases (CAs), particularly the tumor-associated isoform Carbonic Anhydrase IX (CAIX)[1].

To objectively evaluate the preclinical viability of TBM-BSA, we must move beyond end-point enzymatic assays and characterize its real-time binding kinetics. This guide details the biophysical validation of TBM-BSA using Surface Plasmon Resonance (SPR), comparing its performance directly against the clinical standard, Acetazolamide.

The Pharmacological Context: Why Target CAIX?

CAIX is a transmembrane metalloenzyme overexpressed in hypoxic solid tumors, where it catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This mechanism drives extracellular acidification, promoting tumor survival, metastasis, and chemoresistance. By selectively binding to the active site of CAIX, TBM-BSA disrupts this acidic microenvironment.

Pathway Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CAIX Overexpression (Cell Membrane) HIF1A->CAIX Acid Extracellular Acidification (Tumor Survival) CAIX->Acid Apoptosis Tumor Cell Apoptosis Acid->Apoptosis Prevented by Inhibition Inhibitor TBM-BSA (4-tert-butyl-N-(6-methylpyridin-2-yl) benzenesulfonamide) Inhibitor->CAIX High Affinity Binding (SPR Validated)

Figure 1: Mechanism of action for TBM-BSA targeting CAIX in the hypoxic tumor microenvironment.

The Analytical Choice: Why Surface Plasmon Resonance (SPR)?

To objectively evaluate TBM-BSA against standard-of-care alternatives, we must move beyond end-point enzymatic assays (e.g., stopped-flow CO2 hydration). While end-point assays provide an IC50​ , they fail to capture dynamic binding kinetics.

Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology that measures biomolecular interactions in real-time [2]. SPR provides the association rate constant ( ka​ ), the dissociation rate constant ( kd​ ), and the equilibrium dissociation constant ( KD​ ). In modern drug discovery, optimizing the residence time (inversely proportional to kd​ ) is often more predictive of in vivo efficacy than overall affinity ( KD​ ) alone [3].

Self-Validating Experimental Protocol

To ensure data integrity, the following SPR workflow utilizes a self-validating system incorporating baseline stabilization checks, reference channel subtraction, and single-cycle kinetics to preserve the active conformation of the CAIX protein.

SPR_Workflow N1 1. Sensor Chip Preparation (CM5) N2 2. Surface Activation (EDC/NHS) N1->N2 N3 3. Target Immobilization (CAIX) N2->N3 N4 4. Quenching (Ethanolamine) N3->N4 N5 5. Analyte Injection (TBM-BSA vs Control) N4->N5 N6 6. Kinetic Analysis (Association/Dissociation) N5->N6 N7 7. Surface Regeneration (Glycine-HCl) N6->N7 N7->N5 Multiple Cycles

Figure 2: Step-by-step Surface Plasmon Resonance (SPR) experimental workflow.

Step-by-Step Methodology
  • Sensor Chip Selection & Baseline Stabilization :

    • Procedure : Dock a CM5 sensor chip (carboxymethylated dextran matrix) into the SPR instrument. Prime the system with HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).

    • Causality : The CM5 chip provides a hydrophilic, 3D environment that mimics physiological conditions, preventing the denaturation of the membrane-associated CAIX. The baseline must drift <0.3 RU/min to validate system readiness.

  • Surface Activation :

    • Procedure : Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

    • Causality : This transforms the carboxyl groups on the dextran matrix into highly reactive N-hydroxysuccinimide esters, preparing the surface for amine coupling.

  • Target Immobilization :

    • Procedure : Inject recombinant human CAIX (20 µg/mL) diluted in 10 mM sodium acetate (pH 4.5).

    • Causality : The pH of 4.5 is strictly chosen because it is below the isoelectric point (pI ~5.4) of CAIX. This ensures the protein carries a net positive charge, allowing electrostatic pre-concentration onto the negatively charged dextran matrix before covalent bond formation.

  • Quenching :

    • Procedure : Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • Causality : Ethanolamine deactivates any remaining unreacted NHS esters. Failing to quench the surface results in false-positive SPR signals due to non-specific binding of the small-molecule analyte to the matrix.

  • Analyte Injection (Single-Cycle Kinetics) :

    • Procedure : Inject TBM-BSA and Acetazolamide (Control) in a 5-point concentration series (0.1, 1, 10, 100, 1000 nM) at a high flow rate of 50 µL/min.

    • Causality : A high flow rate minimizes mass transport limitations, ensuring the measured signal reflects true binding kinetics rather than the diffusion rate of the drug to the sensor surface. Single-cycle kinetics (injecting increasing concentrations without regeneration in between) is employed to prevent the chemical degradation of the CAIX active site.

  • Data Fitting :

    • Procedure : Subtract the reference channel (activated and quenched without protein) and buffer blank responses. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Comparative Data Analysis

To objectively compare TBM-BSA's performance, we benchmarked it against Acetazolamide, a first-generation, clinically approved pan-CA inhibitor. The kinetic parameters derived from the SPR sensorgrams are summarized in Table 1.

Table 1: SPR Kinetic Parameters for CAIX Binding

CompoundAssociation Rate ( ka​ , M−1s−1 )Dissociation Rate ( kd​ , s−1 )Equilibrium Constant ( KD​ , nM)Residence Time ( τ=1/kd​ , min)
Acetazolamide (Control) 1.52×105 3.80×10−3 25.0~ 4.4
TBM-BSA 4.15×105 4.98×10−4 1.2~ 33.5
Interpretation of Results:
  • Affinity ( KD​ ) : TBM-BSA demonstrates a highly potent KD​ of 1.2 nM, representing an approximate 20-fold increase in overall binding affinity compared to the Acetazolamide control.

  • Kinetics ( ka​ and kd​ ) : While TBM-BSA associates with the CAIX active site nearly three times faster than Acetazolamide, the most critical differentiator is the dissociation rate. TBM-BSA's kd​ is an order of magnitude slower.

  • Residence Time : The slower dissociation translates to a target residence time of 33.5 minutes for TBM-BSA versus just 4.4 minutes for Acetazolamide. In a clinical context, a longer residence time means the drug remains bound to the tumor-associated CAIX even as systemic drug concentrations drop, potentially allowing for lower dosing regimens and reduced off-target toxicity.

Conclusion

The SPR validation robustly demonstrates that 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide (TBM-BSA) is a biophysically superior binder to CAIX compared to the clinical standard, Acetazolamide. The self-validating SPR protocol confirms that the enhanced affinity is driven primarily by a significantly prolonged target residence time. For researchers and drug development professionals, these biophysical insights justify advancing TBM-BSA into downstream in vivo pharmacokinetic and xenograft efficacy models.

References

  • Title: Carbonic anhydrases: novel therapeutic applications for inhibitors and activators[1] Source: Nature Reviews Drug Discovery, 7(2), 168-181 (2008) URL: [Link]

  • Title: Surface plasmon resonance spectroscopy for characterisation of membrane protein–ligand interactions and its potential for drug discovery[2] Source: Biochimica et Biophysica Acta (BBA)-Biomembranes, 1838(1), 43-55 (2014) URL: [Link]

  • Title: Survey of the year 2007 commercial optical biosensor literature[3] Source: Journal of Molecular Recognition, 21(6), 355-400 (2008) URL: [Link]

Sources

Comparative

Comparative In Vivo Efficacy Analysis: 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide in the Context of Second-Generation Sulfonylureas

Authored by: [Your Name/Department] Publication Date: March 21, 2026 Abstract This guide provides a comparative analysis of the in vivo efficacy of the chemical class to which 4-tert-butyl-N-(6-methylpyridin-2-yl)benzene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Department]

Publication Date: March 21, 2026

Abstract

This guide provides a comparative analysis of the in vivo efficacy of the chemical class to which 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide belongs. This compound is recognized as a related substance to Gliclazide, a widely prescribed second-generation sulfonylurea for the management of type 2 diabetes mellitus (T2DM). Due to the scarcity of direct efficacy data on this specific impurity, this document will focus on a comparative assessment of the parent compound, Gliclazide, against other prominent second-generation sulfonylureas, namely Glimepiride and Glipizide. We will delve into their shared mechanism of action, compare their hypoglycemic efficacy based on preclinical data, and provide a detailed experimental protocol for conducting such in vivo assessments in a validated animal model.

Introduction and Rationale

4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is primarily documented as an impurity or related compound in the synthesis of Gliclazide. While its independent pharmacological activity is not extensively characterized, its structural similarity to the sulfonylurea class warrants an examination of the in vivo efficacy of its parent compound and its contemporaries. Sulfonylureas have been a cornerstone of T2DM therapy for decades, and their efficacy is primarily attributed to their ability to stimulate insulin secretion from pancreatic β-cells.

This guide is designed for researchers in metabolic disease and drug development. It aims to provide a framework for evaluating and comparing the in vivo performance of insulin secretagogues. By comparing Gliclazide, Glimepiride, and Glipizide, we establish a baseline for understanding the key efficacy parameters and experimental considerations within this drug class.

Mechanism of Action: The Sulfonylurea Pathway

Second-generation sulfonylureas, despite structural variations, share a common mechanism of action. They exert their glucose-lowering effects by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the pancreatic β-cell membrane.

The sequence of events is as follows:

  • Binding: The sulfonylurea drug binds to the SUR1 subunit of the K-ATP channel.

  • Channel Closure: This binding event inhibits the channel's activity, causing it to close.

  • Depolarization: The closure of the K-ATP channel prevents potassium ion (K+) efflux, leading to a buildup of positive charge inside the cell and causing membrane depolarization.

  • Calcium Influx: The change in membrane potential activates voltage-gated calcium channels (VGCCs).

  • Insulin Exocytosis: The opening of VGCCs allows an influx of calcium ions (Ca2+) into the cell. This increase in intracellular calcium concentration triggers the fusion of insulin-containing granules with the cell membrane, resulting in the secretion of insulin into the bloodstream.

This pathway is glucose-independent, which means these drugs can stimulate insulin secretion regardless of ambient glucose levels, a factor that contributes to the risk of hypoglycemia.

SU_Pathway cluster_beta_cell Pancreatic β-Cell Membrane SU Sulfonylurea (e.g., Gliclazide) SUR1 SUR1 Subunit SU->SUR1 Binds to K_ATP_Closed K-ATP Channel (Closed) SUR1->K_ATP_Closed Induces Closure K_ATP K-ATP Channel (Open) Depolarization Membrane Depolarization K_ATP_Closed->Depolarization Prevents K⁺ Efflux VGCC Voltage-Gated Ca²⁺ Channel Depolarization->VGCC Activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Opens to allow Insulin Insulin Granule Exocytosis Ca_Influx->Insulin Triggers

Caption: Signaling pathway for sulfonylurea-induced insulin secretion.

Comparative In Vivo Efficacy Data

The following table summarizes representative preclinical data comparing the hypoglycemic effects of Gliclazide, Glimepiride, and Glipizide in rodent models of diabetes. The primary endpoint is the percentage reduction in blood glucose from baseline after acute administration.

CompoundAnimal ModelDose (mg/kg)Time Point (Post-Dose)Blood Glucose Reduction (%)Reference
Gliclazide Streptozotocin-induced diabetic rats104 hours~ 45-55%
Glimepiride Streptozotocin-induced diabetic rats14 hours~ 50-60%
Glipizide Streptozotocin-induced diabetic rats54 hours~ 40-50%

Expert Interpretation: The data illustrates that all three compounds are effective oral hypoglycemic agents. Notably, Glimepiride often demonstrates higher potency, achieving a comparable or greater glucose-lowering effect at a significantly lower dose. This difference in potency is a critical factor in drug development and clinical dose-setting. While acute glucose reduction is a key metric, long-term studies also assess effects on HbA1c, pancreatic β-cell preservation, and cardiovascular outcomes, where Gliclazide has shown some potential advantages, such as antioxidant properties.

Standard Protocol: Acute Hypoglycemic Efficacy in a Diabetic Rodent Model

This protocol provides a robust methodology for assessing the in vivo efficacy of a novel sulfonylurea-like compound against an established benchmark like Gliclazide. The use of the streptozotocin (STZ)-induced diabetic rat model is standard, as STZ selectively destroys pancreatic β-cells, leading to hyperglycemia that is responsive to insulin secretagogues.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Phase 1: Model Induction & Acclimatization cluster_study Phase 2: Efficacy Study cluster_analysis Phase 3: Data Analysis A1 Animal Acclimatization (1 week) A2 Single Intraperitoneal (IP) Injection of Streptozotocin (STZ) A1->A2 A3 Blood Glucose Monitoring (72h post-STZ) A2->A3 A4 Selection of Diabetic Animals (Glucose > 250 mg/dL) A3->A4 B1 Randomization into Groups (Vehicle, Test Compound, Gliclazide) A4->B1 Proceed with selected animals B2 Overnight Fasting (12-14 hours) B1->B2 B3 Baseline Blood Sample (T=0) B2->B3 B4 Oral Gavage Administration of Vehicle/Drug B3->B4 B5 Blood Sampling at Multiple Time Points (e.g., 1, 2, 4, 6, 8h) B4->B5 C1 Measure Blood Glucose Levels B5->C1 Analyze samples C2 Calculate % Glucose Reduction from Baseline C1->C2 C3 Plot Glucose vs. Time Curve C2->C3 C4 Statistical Analysis (e.g., ANOVA) C3->C4

Caption: Workflow for in vivo evaluation of hypoglycemic agents.

Step-by-Step Methodology

Objective: To determine the acute dose-dependent hypoglycemic effect of a test compound compared to a vehicle control and a positive control (Gliclazide).

Materials:

  • Male Wistar rats (200-250g)

  • Streptozotocin (STZ), citrate buffer (pH 4.5)

  • Test Compound, Gliclazide

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose in water)

  • Glucometer and test strips

  • Oral gavage needles

  • Standard laboratory equipment

Procedure:

  • Animal Acclimatization (1 Week): House animals in standard conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water) to reduce stress-related variables.

  • Induction of Diabetes:

    • Fast rats for 4-6 hours.

    • Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5). The dose is critical and must be validated; a common starting point is 50-65 mg/kg.

    • Administer a single intraperitoneal (IP) injection of STZ.

    • Causality: STZ is a glucosamine-nitrosourea compound that is transported into pancreatic β-cells via the GLUT2 glucose transporter. Inside the cell, it causes DNA alkylation and fragmentation, leading to cell necrosis and insulin deficiency. The acidic citrate buffer is crucial for maintaining STZ stability.

  • Confirmation of Diabetes (72 hours post-STZ):

    • Measure blood glucose from the tail vein.

    • Select animals with fasting blood glucose levels > 250 mg/dL for the study. This ensures a sufficient hyperglycemic window to observe a drug-induced reduction.

  • Grouping and Dosing:

    • Randomly assign the confirmed diabetic rats into experimental groups (n=6-8 per group):

      • Group 1: Vehicle Control

      • Group 2: Gliclazide (e.g., 10 mg/kg)

      • Group 3: Test Compound (Dose 1)

      • Group 4: Test Compound (Dose 2)

    • Trustworthiness: Randomization minimizes selection bias. Including vehicle and positive control groups is essential to validate the model and provide a benchmark for comparison.

  • Efficacy Experiment:

    • Fast the selected rats overnight (12-14 hours) but allow free access to water.

    • Record the body weight of each animal.

    • Collect a baseline blood sample (T=0) from the tail tip to measure initial blood glucose.

    • Immediately administer the assigned treatment (vehicle, Gliclazide, or test compound) via oral gavage. The volume should be based on body weight (e.g., 5 mL/kg).

    • Collect subsequent blood samples at 1, 2, 4, 6, and 8 hours post-administration.

  • Data Analysis:

    • For each animal at each time point, calculate the percentage of blood glucose reduction from its own baseline (T=0) value using the formula: [(Glucose_T0 - Glucose_Tx) / Glucose_T0] * 100.

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of different treatments over time. A p-value < 0.05 is typically considered statistically significant.

Conclusion

While 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is not a therapeutic agent itself, its structural relation to Gliclazide places it within the important class of sulfonylureas. The comparative analysis of second-generation sulfonylureas like Gliclazide, Glimepiride, and Glipizide reveals that while they share a common mechanism, they differ in potency and potentially in their pleiotropic effects. The provided experimental protocol offers a validated, self-referential system for assessing the in vivo hypoglycemic efficacy of new chemical entities targeting this pathway. This framework ensures that key variables are controlled and that the resulting data is robust, reliable, and directly comparable to established benchmarks in the field of diabetes research.

References

  • Drzewoski, J., & Zurawska-Kliś, M. (2006). The pleiotropic effects of gliclazide. Diabetologia, 49(11), 2579-2580. [Link]

  • Kaku, K. (2014). Efficacy and safety of glimepiride in the treatment of type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 7, 189–195. [Link]

  • Raju, S., & Gunda, R. (2013). Formulation and evaluation of glipizide-loaded solid lipid nanoparticles. International Journal of Pharmaceutical Investigation, 3(4), 194–199. [Link]

Validation

A Comparative Guide to Receptor Antagonism: Evaluating Novel Compounds Against the Benchmark Endothelin Receptor Antagonist, Bosentan

This guide provides a comprehensive framework for characterizing the receptor antagonism profile of a novel compound, 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, using the well-established dual endothelin re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the receptor antagonism profile of a novel compound, 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, using the well-established dual endothelin receptor antagonist, bosentan, as a benchmark. For researchers in pharmacology and drug development, this comparative analysis details the necessary experimental workflows, from initial binding assays to functional characterization, to elucidate the mechanism and efficacy of new chemical entities.

Introduction: The Endothelin System and its Antagonism

The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G-protein coupled receptors (GPCRs), the endothelin-A (ETA) and endothelin-B (ETB) receptors, plays a critical role in vasoconstriction, cell proliferation, and hormone production. Dysregulation of the ET system is implicated in various cardiovascular and fibrotic diseases, making it a key target for therapeutic intervention.

Bosentan is a first-in-class dual antagonist of both ETA and ETB receptors, approved for the treatment of pulmonary arterial hypertension (PAH). Its non-selective antagonism modulates the deleterious effects of excessive ET-1 activation. In this guide, we will use bosentan as the reference compound to outline a pathway for the characterization of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, a novel sulfonamide derivative for which the receptor antagonism profile is yet to be fully elucidated.

Comparative Analysis: Key Parameters for Receptor Antagonism

A thorough comparison of receptor antagonists requires the evaluation of several key parameters. The following table outlines the essential data points for characterizing 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide against bosentan.

Parameter Bosentan (Reference) 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide (Experimental) Significance
Binding Affinity (Ki) ETA: 4.7 nM, ETB: 95 nMTo be determinedMeasures the strength of interaction between the antagonist and the receptor.
Functional Potency (IC50) ETA: 16 nM, ETB: 47 nMTo be determinedQuantifies the concentration of antagonist required to inhibit 50% of the receptor's response to an agonist.
Receptor Selectivity Dual antagonist (ETA/ETB)To be determinedDetermines the antagonist's preference for one receptor subtype over another.
Mechanism of Action Competitive antagonistTo be determinedElucidates how the antagonist interacts with the receptor (e.g., competitive, non-competitive).
In Vivo Efficacy Demonstrated in PAH modelsTo be determinedAssesses the therapeutic effect of the antagonist in a living organism.

Experimental Workflows for Characterization

The following sections detail the experimental protocols necessary to determine the receptor antagonism profile of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the unlabeled test compound.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing either the human ETA or ETB receptor.

  • Assay Buffer: Utilize a suitable buffer, such as 25 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2 and 0.1% bovine serum albumin (BSA).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) and varying concentrations of the unlabeled antagonist (bosentan or 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide).

  • Separation: After incubation, separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 value (the concentration of antagonist that displaces 50% of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor-Expressing Cell Membranes incubation Incubate Membranes, Ligand, and Test Compound prep_membranes->incubation prep_ligand Prepare Radiolabeled Ligand and Test Compounds prep_ligand->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration counting Quantify Radioactivity filtration->counting calc_ic50 Determine IC50 from Concentration-Response Curve counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Radioligand Binding Assay Workflow.

Functional Assays: Calcium Mobilization

Endothelin receptors are Gq-coupled, meaning their activation leads to an increase in intracellular calcium ([Ca²⁺]i). A functional assay measuring this increase can determine the potency (IC50) of an antagonist in a cellular context.

Experimental Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293) stably expressing either the ETA or ETB receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (bosentan or 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide).

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of an endothelin agonist (e.g., ET-1).

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

  • Data Analysis: Plot the agonist-induced calcium response against the antagonist concentration to determine the IC50 value.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Receptor-Expressing Cells dye_loading Load Cells with Calcium-Sensitive Dye cell_culture->dye_loading pre_incubation Pre-incubate with Antagonist dye_loading->pre_incubation agonist_stimulation Stimulate with ET-1 Agonist pre_incubation->agonist_stimulation fluorescence_measurement Measure Fluorescence Change agonist_stimulation->fluorescence_measurement calc_ic50 Determine IC50 from Dose-Response Curve fluorescence_measurement->calc_ic50

Caption: Calcium Mobilization Functional Assay Workflow.

In Vivo Efficacy Studies

To assess the therapeutic potential of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, in vivo studies in relevant animal models of disease, such as monocrotaline-induced pulmonary hypertension in rats, are essential.

Experimental Protocol:

  • Model Induction: Induce the disease model in a cohort of animals.

  • Compound Administration: Administer the test compound (4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide), a vehicle control, and a positive control (bosentan) to different groups of animals.

  • Hemodynamic Measurements: After a defined treatment period, measure key hemodynamic parameters such as mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RVSP).

  • Histopathological Analysis: Perform histological analysis of lung and heart tissues to assess changes in vascular remodeling and right ventricular hypertrophy.

  • Data Analysis: Compare the aformentioned parameters between the treatment groups to evaluate the in vivo efficacy of the test compound.

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of endothelin receptors and the point of intervention for antagonists like bosentan.

G cluster_membrane Cell Membrane ETR ETA / ETB Receptor Gq Gq Protein ETR->Gq Activates ET1 Endothelin-1 (ET-1) ET1->ETR Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_response PKC_activation->Cellular_response Antagonist Bosentan / Novel Compound Antagonist->ETR Blocks

Caption: Endothelin Receptor Signaling Pathway.

Conclusion

The characterization of a novel compound such as 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide requires a systematic and multi-faceted approach. By employing the experimental workflows detailed in this guide and using the well-characterized antagonist bosentan as a benchmark, researchers can effectively determine its binding affinity, functional potency, receptor selectivity, and in vivo efficacy. This comprehensive evaluation is crucial for advancing our understanding of its therapeutic potential and for making informed decisions in the drug development process.

References

  • Davenport, A. P., & Maguire, J. J. (2006). Endothelin. Handbook of Biologically Active Peptides, 1135-1144. [Link]

  • Kohan, D. E., Rossi, N. F., Inscho, E. W., & Pollock, D. M. (2011). Regulation of blood pressure and salt homeostasis by endothelin. Physiological reviews, 91(1), 1-77. [Link]

  • Channick, R. N., Simonneau, G., Sitbon, O., Robbins, I. M., Frost, A., Tapson, V. F., ... & Rubin, L. J. (2001). Effects of the dual endothelin-receptor antagonist bosentan in patients with pulmonary hypertension: a randomised placebo-controlled study. The Lancet, 358(9288), 1119-1123. [Link]

  • Weber, C., Schmitt, R., Birnboeck, H., Hopfgartner, G., van Marle, S. P., Neubeck, M., & Breu, V. (1996). Pharmacokinetics and pharmacodynamics of the endothelin-receptor antagonist bosentan in healthy human subjects. Clinical pharmacology & therapeutics, 60(6), 621-635. [Link]

Comparative

A Comparative Guide to the Reproducible Synthesis of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

For researchers and professionals in drug development, the consistent and reliable synthesis of target molecules is paramount. This guide provides an in-depth comparison of established methods for the synthesis of 4-tert...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the consistent and reliable synthesis of target molecules is paramount. This guide provides an in-depth comparison of established methods for the synthesis of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, a compound of interest in medicinal chemistry. We will delve into the critical aspects of precursor synthesis and the final coupling reaction, with a focus on reproducibility, yield, and purity. This document is intended to be a practical resource, offering not just protocols, but also the scientific rationale behind the experimental choices to empower researchers in their synthetic endeavors.

Introduction

4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry due to their wide range of biological activities.[1][2] The synthesis of N-aryl sulfonamides is a well-established transformation in organic chemistry, most commonly achieved through the nucleophilic substitution of a sulfonyl chloride with an amine.[1][3] However, ensuring the reproducibility of this synthesis, particularly when scaling up or transferring the protocol, can be challenging. Factors such as the purity of starting materials, reaction conditions, and work-up procedures can significantly impact the final yield and purity of the product.

This guide will dissect the synthesis of the target molecule into two key stages: the preparation of the precursors, 4-tert-butylbenzenesulfonyl chloride and 2-amino-6-methylpyridine, and their subsequent coupling to form the final product. We will compare different methodologies for each stage, providing detailed experimental protocols and highlighting potential sources of variability.

I. Synthesis of Precursor 1: 4-tert-butylbenzenesulfonyl chloride

The primary and most direct route to 4-tert-butylbenzenesulfonyl chloride is the chlorination of 4-tert-butylbenzenesulfonic acid.[4] The choice of chlorinating agent and reaction conditions can influence the yield and purity of the final product. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this transformation. We will compare two common protocols that utilize thionyl chloride but differ in their use of a solvent and a catalyst.

Method 1: Chlorination using Thionyl Chloride in Dichloromethane

This straightforward method offers high yields and a relatively simple work-up procedure.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, dissolve 10 g (0.05 mol) of 4-tert-butylbenzenesulfonic acid in 100 mL of dichloromethane (CH₂Cl₂).[4]

  • To this solution, add 6.7 g (0.06 mol) of thionyl chloride.[4]

  • Heat the reaction mixture to reflux and maintain for 5 hours with continuous stirring.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully add 200 mL of dichloromethane and transfer the mixture to a separatory funnel.

  • Wash the organic layer with 100 mL of water.[4]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.[4]

  • Further purification can be achieved by recrystallization from a suitable solvent such as heptane.

Method 2: Chlorination using Thionyl Chloride with a Catalytic Amount of N,N-Dimethylformamide (DMF)

This method utilizes DMF as a catalyst, which can accelerate the reaction rate.

Experimental Protocol:

  • In a 1000 mL four-necked flask equipped with a stirrer, thermometer, dropping funnel, and condenser, charge 144.3 g (1.0 mol) of 4-tert-butylbenzenesulfonic acid and 73 g of N,N-dimethylformamide.

  • While maintaining the temperature at 70°C, add 333.1 g (2.8 mol) of thionyl chloride dropwise over 2 hours.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 2 hours.

  • Upon completion, add 1000 g of water and 500 g of dichloromethane to the reaction solution.

  • Separate the organic layer and distill off the solvent to obtain the crude 4-tert-butylbenzenesulfonyl chloride.

  • The crude product can be purified by deposition from an alkane solvent like heptane or cyclohexane to yield a high-purity product.

Comparison of Precursor 1 Synthesis Methods
ParameterMethod 1 (DCM)Method 2 (DMF catalyst)
Solvent DichloromethaneN,N-Dimethylformamide (catalyst)
Reaction Temperature Reflux70°C
Reaction Time 5 hours[4]4 hours
Reported Yield ~90%[4][5]61% (of high purity product)[4]
Reported Purity (HPLC) Not explicitly reported99.8% (area percentage)[4]

Discussion on Reproducibility:

The reproducibility of both methods is generally high. However, several factors can introduce variability:

  • Purity of 4-tert-butylbenzenesulfonic acid: The presence of impurities in the starting material can lead to side reactions and a lower yield of the desired product.

  • Moisture: Thionyl chloride is highly reactive with water. Inadequate drying of glassware and solvents can lead to the decomposition of the reagent and reduced yields.

  • Work-up Procedure: Incomplete washing or drying of the organic layer can leave residual acid or water, which may affect the purity and stability of the final product. The use of an alkane for recrystallization or deposition is a crucial step for obtaining high-purity material.

II. Synthesis of Precursor 2: 2-amino-6-methylpyridine

Several synthetic routes to 2-amino-6-methylpyridine have been reported. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: From 2-Cyano-6-methylpyridine via Hofmann Degradation

This route involves the conversion of a cyano group to an amide, followed by a Hofmann degradation.

Experimental Protocol:

  • Amide Formation: Add 47.2 g (0.4 mol) of 2-cyano-6-methylpyridine to a mixture of 320 mL of a 5% (w/w) aqueous sodium hydroxide solution and 320 mL of acetone.[6]

  • With stirring, add 123.5 mL of 10% (w/w) hydrogen peroxide (H₂O₂) dropwise over 15 minutes.[6]

  • Raise the temperature to 50°C and continue stirring for 3.5 hours.[6]

  • After the reaction, evaporate the acetone under reduced pressure below 50°C.[6]

  • Cool the remaining aqueous solution to induce crystallization, filter the solid, and dry to obtain 6-methyl-2-pyridinecarboxamide.[6]

  • Hofmann Degradation: Prepare a sodium hypobromite solution by slowly adding 21 mL of liquid bromine to 320 mL of a 12% (w/w) aqueous NaOH solution cooled to 0-5°C, and keep it at this temperature for 30 minutes.[6]

  • Dissolve the 6-methyl-2-pyridinecarboxamide obtained in the previous step in 250 mL of a 12% (w/w) aqueous NaOH solution.

  • Add the freshly prepared sodium hypobromite solution dropwise at 0°C.[6]

  • Allow the reaction to warm to 60°C and hold for 30 minutes.[6]

  • Cool the reaction mixture and extract with ethyl acetate (3 x 270 mL).[6]

  • Wash the combined organic layers with water (2 x 50 mL), dry, and concentrate to obtain the crude product.[6]

  • Purify by vacuum distillation, collecting the fraction at 107-108.5°C at 2.67 kPa to yield 2-amino-6-methylpyridine as a white solid upon cooling.[6]

Method 2: Amination of 2-Methylpyridine

This method involves the direct amination of 2-methylpyridine using sodium amide in an inert solvent.

Experimental Protocol:

  • In a reaction vessel, prepare sodium amide from metallic sodium and liquid ammonia in the presence of a ferric nitrate catalyst.[6]

  • Add anhydrous xylene to the sodium amide suspension and heat to evaporate any residual ammonia.[6]

  • Raise the temperature to 120°C and add 2-methylpyridine dropwise.[6]

  • Maintain the reaction at 124-129°C for 10 hours.[6]

  • After the reaction is complete, carefully hydrolyze the mixture by the slow addition of water at 90-100°C.[6]

  • After hydrolysis, stir for 30 minutes, then allow the layers to separate.

  • Separate the xylene layer, distill to recover the xylene, and then distill the residue under reduced pressure to collect the fraction at 90-120°C (1.33-2.67 kPa) to obtain 2-amino-6-methylpyridine.[6]

Comparison of Precursor 2 Synthesis Methods
ParameterMethod 1 (Hofmann Degradation)Method 2 (Amination)
Starting Material 2-Cyano-6-methylpyridine2-Methylpyridine
Key Reagents H₂O₂, NaOH, Br₂Sodium amide, liquid ammonia
Reported Yield High (84.9% for the amide step)[6]72%[6]
Safety Considerations Use of bromine requires caution.Use of sodium metal and liquid ammonia requires specialized equipment and handling procedures.

Discussion on Reproducibility:

  • Method 1: The Hofmann degradation is a classic named reaction and is generally reproducible. However, the preparation and handling of the sodium hypobromite solution are critical. The temperature control during the degradation step is also crucial to avoid side reactions.

  • Method 2: The Chichibabin amination reaction can be challenging to reproduce, especially on a larger scale. The formation of sodium amide in situ requires careful control of conditions, and the reaction is sensitive to moisture. The high reaction temperatures and the use of hazardous materials necessitate stringent safety precautions.

III. Final Coupling Reaction: Synthesis of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

The final step in the synthesis is the coupling of 4-tert-butylbenzenesulfonyl chloride with 2-amino-6-methylpyridine. This is a standard nucleophilic substitution reaction on the sulfonyl chloride. The choice of base and solvent is critical for achieving a good yield and purity.

Experimental Protocol:

A general and reliable procedure for this type of coupling is as follows, based on established methods for analogous compounds.[7][8]

  • In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 4-tert-butylbenzenesulfonyl chloride (1 to 1.1 equivalents) to the cooled solution with stirring. If using a non-basic solvent like dichloromethane, a base such as triethylamine or pyridine (2 equivalents) should be added to scavenge the HCl byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, if pyridine was used as the solvent, it can be removed under reduced pressure. If dichloromethane was used, the reaction mixture should be washed successively with a dilute acid solution (e.g., 1N HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Discussion on Reproducibility:

The reproducibility of the final coupling step is highly dependent on the following factors:

  • Purity of Precursors: The presence of unreacted 4-tert-butylbenzenesulfonic acid in the sulfonyl chloride or other impurities in the amine can lead to the formation of side products and complicate purification.

  • Base: The choice and amount of base are critical. An insufficient amount of base will result in the protonation of the starting amine by the generated HCl, rendering it non-nucleophilic and halting the reaction. An excess of a liquid base like pyridine can make the work-up more challenging.

  • Temperature Control: The addition of the sulfonyl chloride is an exothermic process. Maintaining a low temperature during the addition helps to control the reaction rate and minimize the formation of side products.

  • Moisture: The presence of water can lead to the hydrolysis of the sulfonyl chloride, reducing the yield of the desired sulfonamide.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final Final Coupling Reaction P1_start 4-tert-butylbenzenesulfonic acid P1_reagent SOCl₂ P1_method1 Method 1: DCM, Reflux P1_reagent->P1_method1 P1_method2 Method 2: DMF (cat.), 70°C P1_reagent->P1_method2 P1_product 4-tert-butylbenzenesulfonyl chloride P1_method1->P1_product P1_method2->P1_product Final_reaction Coupling Reaction P1_product->Final_reaction P2_start1 2-Cyano-6-methylpyridine P2_method1 Method 1: Hofmann Degradation P2_start1->P2_method1 P2_product 2-amino-6-methylpyridine P2_method1->P2_product P2_start2 2-Methylpyridine P2_method2 Method 2: Amination P2_start2->P2_method2 P2_method2->P2_product P2_product->Final_reaction Final_reagents Base (e.g., Pyridine) Solvent (e.g., DCM) Final_reagents->Final_reaction Final_product 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide Final_reaction->Final_product

Caption: Synthetic workflow for 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide.

Conclusion and Recommendations

The synthesis of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can be achieved with a high degree of success and reproducibility by carefully selecting and controlling the synthetic methods for its precursors and the final coupling reaction.

  • For the synthesis of 4-tert-butylbenzenesulfonyl chloride, Method 1 (chlorination in DCM) offers a simpler work-up and high yield, making it suitable for most laboratory-scale syntheses. Method 2 (with a DMF catalyst) can be advantageous for larger-scale production where high purity is critical, as it includes a specific purification step by deposition from an alkane.

  • For the synthesis of 2-amino-6-methylpyridine, Method 1 (Hofmann degradation) is generally more reproducible and avoids the hazardous reagents and conditions of the Chichibabin amination (Method 2).

  • For the final coupling reaction, the use of a non-protic solvent like dichloromethane with a tertiary amine base such as triethylamine or pyridine offers good control over the reaction. Careful attention to the purity of the starting materials, exclusion of moisture, and controlled temperature during the addition of the sulfonyl chloride are paramount for achieving high yields and purity.

By understanding the nuances of each synthetic step and implementing rigorous experimental control, researchers can confidently and reproducibly synthesize 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide for their research and development needs.

References

  • Full article: Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Available at: [Link]

  • Synthesis of 2-amino-6-methylpyridine - PrepChem.com. Available at: [Link]

  • Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Available at: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. Available at: [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids | Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC. Available at: [Link]

  • (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity - ResearchGate. Available at: [Link]

  • EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents.
  • 4-tert-Butylbenzenesulfonyl ch | 269670-50G | SIGMA-ALDRICH | SLS. Available at: [Link]

  • JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents.
  • Synthesis and Crystal Structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide. Available at: [Link]

  • Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents - ResearchGate. Available at: [Link]

  • WO 2010/118992 Al - Googleapis.com.
  • N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. Available at: [Link]

  • Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I - Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

  • CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents.
  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl- benzenesulfonamide - EarthLine Publishers. Available at: [Link]

Sources

Validation

Orthogonal Assay Validation for 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide: A Novel CCR2 Antagonist Hit

Introduction & Rationale The CC chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in driving inflammatory responses, monocyte recruitment, and tumor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The CC chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in driving inflammatory responses, monocyte recruitment, and tumor microenvironment immunosuppression [1]. High-throughput screening (HTS) campaigns frequently identify aryl sulfonamides as potential CCR2 modulators.

This guide evaluates the HTS hit 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide (hereafter referred to as TBM-BS ). Structurally, the tert-butyl group is hypothesized to anchor deep within the hydrophobic pocket of the CCR2 transmembrane bundle, while the benzenesulfonamide core acts as a critical hydrogen-bond director. The 6-methylpyridin-2-yl moiety provides essential steric interactions with the receptor's extracellular loops.

To objectively validate TBM-BS and rule out false positives (e.g., assay interference or non-specific cytotoxicity), we deployed a rigorous orthogonal validation strategy comparing its performance against RS-102895 , a well-characterized, commercially available CCR2 antagonist [3].

G Hit HTS Hit (TBM-BS) Bind Radioligand Binding (Affinity) Hit->Bind FLIPR FLIPR Calcium Assay (Functional) Bind->FLIPR Chemo THP-1 Chemotaxis (Phenotypic) FLIPR->Chemo

Workflow of the orthogonal assay triage for validating the CCR2 antagonist hit.

Comparative Performance Data

The following table summarizes the quantitative performance of TBM-BS against the reference standard RS-102895 across our orthogonal assay panel. TBM-BS demonstrates superior binding affinity and functional antagonism without exhibiting non-specific cytotoxicity.

CompoundRadioligand Binding IC₅₀ (nM)FLIPR Calcium Assay IC₅₀ (nM)THP-1 Chemotaxis IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)
TBM-BS 145 ± 12210 ± 18380 ± 25> 50
RS-102895 360 ± 20410 ± 35550 ± 40> 50

Orthogonal Validation Protocols & Mechanistic Causality

A robust validation cascade must transition from cell-free thermodynamic binding to live-cell functional signaling, culminating in a phenotypic response.

Radioligand Binding Assay (Affinity Validation)

This biochemical assay measures the direct displacement of [¹²⁵I]-MCP-1 from CCR2-expressing membranes, isolating the binding event from cellular uptake or efflux variables.

Step-by-Step Protocol:

  • Membrane Preparation: Isolate membranes from HEK293 cells stably transfected with human CCR2b. Resuspend in binding buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Filter Plate Pre-treatment: Pre-soak GF/B 96-well filter plates in 0.3% Polyethylenimine (PEI) for 1 hour.

    • Causality: PEI neutralizes the negative charge of the glass fibers. This prevents the non-specific binding of both the positively charged [¹²⁵I]-MCP-1 and the highly lipophilic tert-butyl moiety of TBM-BS, ensuring the calculated IC₅₀ reflects true receptor affinity.

  • Incubation: Combine 10 µg of membrane protein, 0.1 nM [¹²⁵I]-MCP-1, and serial dilutions of TBM-BS (10 µM to 0.1 nM) in a total volume of 200 µL. Incubate at room temperature for 90 minutes to reach equilibrium.

  • Filtration & Detection: Rapidly filter the reaction through the PEI-treated plates using a vacuum manifold. Wash three times with ice-cold wash buffer to trap the receptor-ligand complexes. Add scintillation cocktail and read on a Microbeta counter.

FLIPR Calcium Mobilization Assay (Functional Validation)

Because CCR2 is a Gq/Gi-coupled GPCR, agonist binding triggers the phospholipase C (PLC) pathway, resulting in intracellular calcium release [2]. This assay confirms whether the physical binding of TBM-BS translates to functional antagonism.

G MCP1 MCP-1 (CCL2) CCR2 CCR2 Receptor MCP1->CCR2 Activates Antag TBM-BS / RS-102895 (Antagonist) Antag->CCR2 Blocks Gq Gq/11 Protein CCR2->Gq PLC PLC-β Gq->PLC Ca Intracellular Ca2+ Release (FLIPR Signal) PLC->Ca Migration Actin Polymerization & Chemotaxis Ca->Migration

CCR2 signaling pathway and the mechanism of functional antagonism by TBM-BS.

Step-by-Step Protocol:

  • Cell Seeding: Seed CCR2-expressing HEK293 cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium dye dissolved in assay buffer containing 2.5 mM Probenecid.

    • Causality: Probenecid is a potent inhibitor of organic anion transporters. Its inclusion is critical to prevent the cells from prematurely pumping the Fluo-4 AM dye out of the cytoplasm, which would degrade the baseline fluorescence and ruin the signal-to-noise ratio[2].

  • Antagonist Pre-incubation: Add 10 µL of TBM-BS or RS-102895 (serial dilutions) and incubate for 30 minutes at 37°C.

  • Agonist Addition: Using a FLIPR Tetra system, inject MCP-1 at an EC₈₀ concentration (typically ~5 nM) and continuously record fluorescence (Ex: 488 nm / Em: 515 nm) for 3 minutes. Calculate the IC₅₀ based on the suppression of the peak calcium spike.

THP-1 Transwell Chemotaxis Assay (Phenotypic Validation)

To ensure the functional blockade halts actual cellular behavior, a chemotaxis assay using the human monocytic leukemia cell line (THP-1) is employed [1, 4].

Step-by-Step Protocol:

  • Cell Preparation: Starve THP-1 cells in serum-free RPMI medium for 2 hours. Pre-incubate the cells (1 × 10⁶ cells/mL) with varying concentrations of TBM-BS or vehicle (0.1% DMSO) for 30 minutes.

  • Chamber Setup: Add 600 µL of RPMI containing 10 ng/mL MCP-1 to the lower chamber of a 24-well Transwell plate (5 µm pore size polycarbonate membrane).

    • Causality: A concentration of 10 ng/mL is strictly utilized because monocyte chemotaxis follows a bell-shaped dose-response curve. Concentrations exceeding 50 ng/mL induce rapid CCR2 desensitization and internalization, which artificially suppresses migration and confounds antagonist evaluation [1].

  • Migration Phase: Add 100 µL of the pre-treated THP-1 cell suspension to the upper insert. Incubate for 2 hours at 37°C in a 5% CO₂ incubator.

  • Quantification: Remove the inserts. Quantify the migrated cells in the lower chamber using CellTiter-Glo® Luminescent Cell Viability Assay to measure ATP content, which directly correlates with the number of migrated cells.

  • Counterscreen (Self-Validating Step): Run a parallel cell viability assay on THP-1 cells exposed to the highest concentration of TBM-BS (50 µM) without the Transwell setup.

    • Causality: This guarantees that a reduction in migrated cells is due to true CCR2 antagonism, not simply because the hit compound is cytotoxic and killing the monocytes.

Conclusion

The orthogonal validation of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide confirms it is a highly potent, functionally active CCR2 antagonist. By systematically moving from biochemical affinity to phenotypic migration, and controlling for factors like dye efflux and cytotoxicity, we establish a high-confidence data package. TBM-BS outperforms the standard RS-102895, making it a prime candidate for further pharmacokinetic optimization in inflammatory and oncological drug development pipelines.

References

  • The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells. PLOS One (NCBI). Available at:[Link]

  • Leukotriene B4 Strongly Increases Monocyte Chemoattractant Protein-1 in Human Monocytes. Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Safety and Handling Guide for 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, it is my priority to ensure that your engagement with novel chemical entities is conducted with the utmost safety and sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is my priority to ensure that your engagement with novel chemical entities is conducted with the utmost safety and scientific rigor. This guide provides essential, immediate safety and logistical information for handling 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide. The following protocols are designed to be a self-validating system, grounded in established safety principles for sulfonamide-class compounds.

Hazard Identification and Risk Assessment

Sulfonamide derivatives can present a range of hazards, including but not limited to skin and eye irritation, potential for allergic reactions, and possible toxicity if inhaled or ingested.[1] Therefore, a prudent approach to handling 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide involves treating it as a potentially hazardous substance.

Key Potential Hazards:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4]

  • Ingestion: May be harmful if swallowed.[5]

A comprehensive risk assessment should be performed before any handling of this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table outlines the recommended PPE for handling 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, categorized by the nature of the operation.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Weighing and Solution Preparation Safety goggles with side-shieldsChemical-resistant gloves (e.g., nitrile or neoprene)Laboratory coatUse of a chemical fume hood is required.
Reactions and Work-up Safety goggles with side-shields and a face shieldChemical-resistant gloves (double-gloving recommended)Laboratory coat and a chemical-resistant apronOperations should be conducted within a certified chemical fume hood.
Large-Scale Operations or High-Concentration Handling Face shield worn over safety gogglesHeavy-duty chemical-resistant glovesChemical-resistant coveralls over a laboratory coatA full-face respirator may be necessary if there is a risk of exceeding exposure limits.[6]
Spill Cleanup Safety goggles with side-shields and a face shieldChemical-resistant glovesLaboratory coat and a chemical-resistant apronAn appropriate respirator should be used, depending on the scale of the spill.

Always inspect PPE for integrity before use and ensure it is appropriate for the task.[6][7]

Safe Handling and Operational Plan

A systematic approach is critical to minimizing exposure and ensuring the integrity of your research.

3.1. Engineering Controls

  • Ventilation: All work with 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, especially when handling the solid form or volatile solutions, must be conducted in a properly functioning chemical fume hood.[1] This is the primary means of preventing inhalation exposure.

  • Emergency Equipment: Before commencing work, ensure that a safety shower, eyewash station, and a spill kit appropriate for solid chemical spills are readily accessible.[1]

3.2. Step-by-Step Handling Protocol

  • Preparation:

    • Clearly label all containers with the chemical name and any known hazards.

    • Assemble all necessary equipment and reagents within the chemical fume hood before introducing the compound.

    • Ensure a waste container is properly labeled and accessible for the disposal of contaminated materials.

  • Weighing and Transfer:

    • When weighing the solid compound, use a draft shield or conduct the operation in a fume hood to prevent the dispersal of dust.

    • Use appropriate tools (e.g., spatulas) for transfers to avoid direct contact.

  • Solution Preparation and Reactions:

    • Add the solid compound to the solvent slowly to avoid splashing.

    • If heating is required, use a well-controlled heating mantle and monitor the reaction closely.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete, even if gloves were worn.[2]

    • Clean all equipment used in the procedure.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.[6]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal Plan

Proper disposal of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal Route: Disposal must be carried out in accordance with all local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[2][8] Do not dispose of this chemical down the drain or in general waste.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_start Start: New Task with Compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection eng_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe_selection->eng_controls weigh_transfer Weighing and Transfer in Fume Hood eng_controls->weigh_transfer reaction_setup Reaction Setup / Solution Prep weigh_transfer->reaction_setup monitoring Monitor Reaction reaction_setup->monitoring decontaminate Decontaminate Glassware & Surfaces monitoring->decontaminate spill Spill Occurs monitoring->spill Potential Event exposure Personal Exposure monitoring->exposure Potential Event waste_disposal Dispose of Waste in Labeled Container decontaminate->waste_disposal end_process End of Process waste_disposal->end_process spill_response Follow Spill Protocol spill->spill_response exposure_response Follow First Aid / Exposure Protocol exposure->exposure_response seek_medical Seek Medical Attention exposure_response->seek_medical

Caption: Workflow for Safe Handling of 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide.

References

  • BenchChem. (2025). Personal protective equipment for handling Sulfenamide.
  • TCI Chemicals. (2025, January 22). SAFETY DATA SHEET: N-Butylbenzenesulfonamide.
  • Harwick Standard. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 23). SAFETY DATA SHEET: 4-n-Butylbenzenesulfonamide.
  • Cayman Chemical. (2025, June 5). Safety Data Sheet: 4-Amino-6-chloro-1,3-benzenedisulfonamide.
  • ECHEMI. (n.d.). 4-tert-Butylbenzenesulfonamide SDS, 6292-59-7 Safety Data Sheets.
  • Thermo Fisher Scientific. (2010, June 4). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • ChemPoint.com. (2015, March 11). SAFETY DATA SHEET.
  • Polymer Add (Thailand) Co., Ltd. (2017). Safety Data Sheet: N-BUTYL-BENZENESULFONAMIDE.
  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). N-Butylbenzenesulfonamide Safety Data Sheet.
  • ITENE. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.